molecular formula C5H12ClNO B1527049 2-(Azetidin-3-yl)ethan-1-ol hydrochloride CAS No. 152537-02-5

2-(Azetidin-3-yl)ethan-1-ol hydrochloride

Cat. No.: B1527049
CAS No.: 152537-02-5
M. Wt: 137.61 g/mol
InChI Key: MGZPJLQAJVHPJH-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)ethan-1-ol hydrochloride is a high-purity chemical building block of significant interest in pharmaceutical and organic synthesis research. This compound features a core azetidine ring, a four-membered nitrogen-containing heterocycle that is a key scaffold in drug discovery. The structure, with both a ring amine and a flexible ethanol side chain, offers researchers multiple vectors for chemical modification, making it a valuable intermediate for constructing more complex molecules. The azetidine ring is a prominent pharmacophore in medicinal chemistry. Research into related 3-substituted azetidine compounds has demonstrated their potential in the development of novel therapeutic agents, such as tubulin-polymerization inhibitors studied for their antiproliferative activity in cancer research . As a versatile synthon, 2-(Azetidin-3-yl)ethan-1-ol hydrochloride is primarily used by researchers as a precursor in the synthesis of these and other biologically active compounds. Research Applications: • A key starting material in medicinal chemistry for the synthesis of novel drug candidates. • A versatile building block for constructing combinatorial libraries. • An intermediate for incorporating the azetidine motif into larger, more complex structures. Handling and Safety: This compound has associated hazard warnings . Researchers should consult the Safety Data Sheet (SDS) and adhere to safe laboratory practices. It is intended for use by qualified professionals in a controlled laboratory setting. Notice: This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(azetidin-3-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-2-1-5-3-6-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZPJLQAJVHPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152537-02-5
Record name 2-(azetidin-3-yl)ethan-1-ol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (CAS No: 152537-02-5[1]). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, analytical methodologies, and chemical reactivity. By synthesizing data from established chemical literature and supplier technical data sheets, this guide aims to serve as an authoritative resource for the effective handling, characterization, and application of this versatile azetidine-based building block in medicinal chemistry and organic synthesis.

Chemical Identity and Structure

2-(Azetidin-3-yl)ethan-1-ol hydrochloride is a small molecule scaffold featuring a strained four-membered azetidine ring substituted with an ethanol group.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient building block for further chemical modification.[2][3]

Systematic IUPAC Name: 2-(Azetidin-3-yl)ethan-1-ol hydrochloride

Table 1: Compound Identification

IdentifierValueSource(s)
CAS Number 152537-02-5Biosynth[1]
Molecular Formula C₅H₁₂ClNOBiosynth, BLDpharm[1][4]
Molecular Weight 137.61 g/mol Biosynth, BLDpharm[1][4]
SMILES C1C(CN1)CCO.ClBiosynth[1]
MDL Number MFCD19220793Biosynth[1]

Note: Some suppliers list a different CAS number (2068152-34-9) for a structurally identical compound, which may represent a different salt form or stereoisomer.[4] Researchers should verify the specific batch information.

The core structure consists of the azetidine ring, a four-membered heterocycle containing one nitrogen atom. This ring system is characterized by significant ring strain (approx. 25.4 kcal/mol), which dictates its reactivity.[5] While more stable and easier to handle than the corresponding three-membered aziridines, azetidines are more reactive than five-membered pyrrolidines, offering a unique profile for synthetic transformations.[5][6] The secondary amine within the ring and the primary alcohol of the ethanol substituent are the key functional groups for chemical derivatization.

Physicochemical Properties

The hydrochloride salt form significantly influences the physical properties of the parent amine. Amine salts are generally crystalline solids with higher melting points and greater water solubility compared to their free base counterparts.[2][3] This increased stability also prevents oxidation of the amine's lone pair, enhancing shelf-life.[7]

Table 2: Physicochemical Data

PropertyValueNotes
Appearance White to off-white solidTypical for amine hydrochloride salts.
Solubility Soluble in water, methanol. Limited solubility in less polar organic solvents.The ionic nature of the salt enhances polarity and solubility in protic solvents.
Melting Point Data not availableExpected to be a high-melting solid, typical for hydrochloride salts.[8]
Boiling Point Data not availableDecomposes upon strong heating.
pKa Data not availableThe pKa of the azetidinium ion is expected to be around 10-11, similar to other cyclic secondary amines.

Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the identity and purity of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride. The following sections describe the expected spectroscopic data and a general workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or CD₃OD.

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of all non-exchangeable protons.

    • Azetidine Ring Protons: Complex multiplets are expected for the CH and CH₂ groups of the azetidine ring, typically in the range of 3.0-4.0 ppm.

    • Ethanol Side Chain: The methylene group adjacent to the oxygen (-CH₂-OH) will appear as a triplet around 3.6 ppm. The methylene group adjacent to the azetidine ring (-CH₂-CH₂OH) will appear as a quartet or multiplet around 1.7 ppm.

    • Exchangeable Protons: The N-H and O-H protons will be visible in aprotic solvents like DMSO-d₆ but will exchange with the solvent in D₂O or CD₃OD, often disappearing from the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

    • Azetidine Carbons: Signals for the azetidine ring carbons are expected in the range of 40-60 ppm.

    • Ethanol Carbons: The carbon bearing the hydroxyl group (-CH₂OH) will be the most downfield of the aliphatic signals (around 60 ppm), while the other side-chain carbon will be further upfield.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected base peak in the positive ion mode would correspond to the free base [M+H]⁺.

  • Expected [M+H]⁺: 102.09 (for C₅H₁₁NO)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

  • N-H Stretch: A moderate absorption band in the 3100-3500 cm⁻¹ region, often overlapping with the O-H band, corresponds to the secondary amine salt (N⁺-H).

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the aliphatic C-H bonds.

  • C-O Stretch: A strong band around 1050-1150 cm⁻¹ corresponds to the C-O single bond of the primary alcohol.

Analytical Quality Control Workflow

A robust quality control (QC) process is critical to ensure the integrity of the material for research and development.

QC_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Final Validation NMR NMR (¹H, ¹³C) CoA Certificate of Analysis Generation NMR->CoA MS Mass Spec (ESI) MS->CoA HPLC HPLC-UV/ELSD HPLC->CoA TGA Residual Solvent (TGA/GC-HS) TGA->CoA Incoming_Sample Incoming Material Visual_Check Visual Inspection (Color, Form) Incoming_Sample->Visual_Check Solubility_Test Solubility Check Visual_Check->Solubility_Test Solubility_Test->NMR Solubility_Test->MS Solubility_Test->HPLC

Caption: Workflow for Quality Control Analysis.

Chemical Reactivity and Stability

Stability

As a hydrochloride salt, 2-(Azetidin-3-yl)ethan-1-ol is significantly more stable than its free-base form.[2][3] The protonation of the nitrogen atom protects the lone pair from oxidative degradation.[7] The compound is generally stable under standard storage conditions (room temperature, well-sealed container). However, the strained azetidine ring can be susceptible to ring-opening under certain conditions, such as strong acidic or basic environments or in the presence of potent nucleophiles, especially at elevated temperatures.[9]

Reactivity

The molecule possesses two primary reactive sites: the secondary amine of the azetidine ring and the primary alcohol of the ethanol side chain.

  • N-Functionalization: The secondary amine is a nucleophile (after neutralization to the free base) and can undergo a variety of common amine reactions, including:

    • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

    • Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

    • Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.

  • O-Functionalization: The primary alcohol can be:

    • Oxidized: To form the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

    • Esterified: Reaction with carboxylic acids (e.g., Fischer esterification) or acyl chlorides.

    • Etherified: For example, via Williamson ether synthesis.

  • Ring-Opening Reactions: The inherent strain of the azetidine ring allows for nucleophilic ring-opening reactions, which can be a powerful synthetic strategy.[5][10] This is typically promoted by strong nucleophiles and Lewis or Brønsted acids.[9]

Reactivity_Map mol N_Func N-Functionalization (Acylation, Alkylation) N_Func->N_pos O_Func O-Functionalization (Oxidation, Esterification) O_Func->O_pos Ring_Open Ring-Opening (Nucleophilic Attack) Ring_Open->R_pos

Caption: Key Reactive Sites of the Molecule.

Applications in Medicinal Chemistry

Azetidine-containing scaffolds are highly valued in drug discovery.[5] The rigid, four-membered ring provides a well-defined three-dimensional structure that can orient substituents into specific vectors, improving binding affinity to biological targets.[9] The azetidine motif is found in numerous approved drugs and clinical candidates.[9] 2-(Azetidin-3-yl)ethan-1-ol hydrochloride serves as a versatile building block for introducing this valuable pharmacophore into larger molecules, allowing for exploration of chemical space around a target protein.

Safety, Handling, and Storage

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following protocols are generalized methodologies and must be adapted and validated by the end-user for their specific equipment and application.

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

Rationale: Due to its high polarity and lack of a strong UV chromophore, direct analysis of this compound can be challenging.[11] This method uses a C18 column, which is common, but retention may be poor. An alternative is HILIC or derivatization. For simplicity, a standard C18 method is presented, which should be sufficient for general purity assessment, with the understanding that the analyte will elute early.

  • Instrumentation: HPLC system with UV detector or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for end-absorption) or ELSD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.

  • System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.

  • Analysis: The main peak corresponding to the analyte should elute near the solvent front. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: N-Acylation with Acetyl Chloride (Example Derivatization)

Rationale: This protocol demonstrates a typical reaction to functionalize the secondary amine, forming an amide. The reaction is performed on the free base, which must first be generated from the hydrochloride salt.

  • Free Base Generation: Dissolve 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath (0 °C). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is ~9-10. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The free base may be less stable; use immediately.

  • Acylation Reaction: Dissolve the crude free base from step 1 in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (TEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the N-acetylated product.

References

  • Rice, K. D., Aay, N., Anand, N. K., et al. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis Inc.
  • Why are organic amines often more stable as the HCl salt than in the free base form?. (2015). Stack Exchange. Retrieved from [Link]

  • Pfannhauser, W., & Thaller, A. (1999). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 25-32. Retrieved from [Link]

  • Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2573-2592. Retrieved from [Link]

  • Johnston, L. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. (n.d.). SpectraBase. Retrieved from [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. Retrieved from [Link]

  • Al-Khazragie, Z. K., Al-Fartosy, A. J. M., & Al-Salami, B. K. (2022). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. Retrieved from [Link]

  • Polar compounds separation by HPLC - any thoughts?. (2014). ResearchGate. Retrieved from [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • The Crucial Role of Hydrochloride Salts in Chemical Stability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Cernijenko, A., & Slavicek, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 2573-2592. Retrieved from [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Chromatographic Determination of Amines in Food Samples. (2018). University of Helsinki. Retrieved from [Link]

  • Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved from [Link]

  • Kennemur, J. L., & Jacobsen, E. N. (2016). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 138(49), 16101–16104. Retrieved from [Link]

  • 2-Azidoethanol. (n.d.). PubChem. Retrieved from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sammons, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26685–26691. Retrieved from [Link]

  • Mhagama, S., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(10), 1693. Retrieved from [Link]

  • 1-Azabicyclo(2.2.2)octan-3-ol, 3-acetate, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and scalable synthetic pathway to 2-(azetidin-3-yl)ethan-1-ol hydrochloride, a valuable building block in contemporary medicinal chemistry. The synthesis is presented in three distinct stages, commencing with the Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one, followed by a two-step reduction sequence, and culminating in acidic deprotection to yield the target compound. This document provides not only detailed, step-by-step experimental protocols but also elucidates the chemical principles and strategic considerations underpinning the chosen methodology. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering field-proven insights to ensure procedural fidelity and successful replication.

Introduction and Strategic Overview

The azetidine motif is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, reduced lipophilicity, and unique three-dimensional exit vectors for molecular elaboration.[1] 2-(Azetidin-3-yl)ethan-1-ol, in particular, serves as a key intermediate for introducing a hydroxyethyl side chain at the 3-position of the azetidine ring, a structural feature present in a number of biologically active molecules.

The synthetic strategy outlined herein is designed for efficiency, reliability, and scalability. It leverages a commercially available, N-protected azetidine precursor to control reactivity and facilitate purification of intermediates. The core of the synthesis involves the creation of a carbon-carbon double bond via a Horner-Wadsworth-Emmons (HWE) reaction, followed by its stereospecific reduction and subsequent reduction of an ester functionality to the desired primary alcohol. The final step involves the removal of the protecting group under acidic conditions, which concurrently furnishes the hydrochloride salt of the target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-(azetidin-3-yl)ethan-1-ol hydrochloride (I) reveals a logical disconnection strategy. The final deprotection and salt formation step leads back to the N-Boc protected intermediate (II). The primary alcohol in (II) can be obtained from the reduction of the corresponding ethyl ester (III). The saturated azetidine ring in (III) is envisioned to be formed via the hydrogenation of the unsaturated ester (IV). This α,β-unsaturated ester is the product of a Horner-Wadsworth-Emmons reaction between the N-Boc-azetidin-3-one (V) and a suitable phosphonate ylide.

Retrosynthesis I 2-(Azetidin-3-yl)ethan-1-ol HCl II N-Boc-2-(azetidin-3-yl)ethan-1-ol I->II Deprotection III Ethyl 2-(N-Boc-azetidin-3-yl)acetate II->III Ester Reduction IV Ethyl 2-(N-Boc-azetidin-3-ylidene)acetate III->IV C=C Reduction V N-Boc-azetidin-3-one IV->V Horner-Wadsworth-Emmons

Caption: Retrosynthetic pathway for 2-(azetidin-3-yl)ethan-1-ol hydrochloride.

Detailed Synthetic Protocols and Mechanistic Insights

The synthesis is presented as a three-stage process. Each stage includes a detailed experimental protocol, a discussion of the underlying chemistry, and key characterization data for the resulting intermediate.

Stage 1: Synthesis of Ethyl 2-(N-Boc-azetidin-3-ylidene)acetate

This stage employs the Horner-Wadsworth-Emmons (HWE) reaction to introduce the two-carbon side chain as an α,β-unsaturated ester. The HWE reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[2]

Experimental Protocol:

  • To a solution of triethyl phosphonoacetate (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of ketone) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF (2 mL/mmol) dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting ketone.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(N-Boc-azetidin-3-ylidene)acetate as a colorless oil.

Causality and Expertise:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to generate the reactive ylide.[3]

  • Solvent: Anhydrous THF is the solvent of choice as it is inert to the strong base and effectively solubilizes the reactants.

  • Reaction Control: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the (E)-isomer, which is thermodynamically more stable.[4]

  • Work-up: The aqueous work-up serves to quench any unreacted sodium hydride and to remove the water-soluble phosphate byproduct, simplifying purification.[3]

Characterization Data (Expected):

CompoundFormulaMW1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Ethyl 2-(N-Boc-azetidin-3-ylidene)acetateC12H19NO4241.28~5.8 (s, 1H), 4.6-4.8 (m, 4H), 4.2 (q, 2H), 1.45 (s, 9H), 1.3 (t, 3H)~166, 156, 110, 80, 60, 58, 28.5, 14.2
Stage 2: Synthesis of N-Boc-2-(azetidin-3-yl)ethan-1-ol

This stage involves a two-step reduction process: first, the catalytic hydrogenation of the carbon-carbon double bond, followed by the reduction of the ester to the primary alcohol.

Experimental Protocol: Part A - Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve ethyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq.) in ethanol (15 mL/g of substrate).

  • Carefully add 10% palladium on carbon (Pd/C, 5 mol%) to the solution.

  • Seal the vessel, evacuate, and backfill with hydrogen gas (3 times).

  • Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite®, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(N-Boc-azetidin-3-yl)acetate, which is often used in the next step without further purification.

Causality and Expertise:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes under mild conditions.[5]

  • Solvent: Ethanol is a suitable solvent for both the substrate and for performing catalytic hydrogenation.

  • Safety: Proper handling of the pyrophoric Pd/C catalyst and flammable hydrogen gas is paramount. The catalyst should be handled under an inert atmosphere when dry.

Experimental Protocol: Part B - Ester Reduction

  • Set up an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH4, 1.5 eq.) in anhydrous THF (15 mL/mmol of ester).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude ethyl 2-(N-Boc-azetidin-3-yl)acetate from the previous step in anhydrous THF (5 mL/mmol) and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ester.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser work-up).[6]

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-(azetidin-3-yl)ethan-1-ol as a viscous oil or low-melting solid.

Causality and Expertise:

  • Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[6] Sodium borohydride is not strong enough for this transformation.

  • Safety with LiAlH4: LiAlH4 reacts violently with water and protic solvents.[7] All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution at 0 °C to manage the exothermic reaction and hydrogen gas evolution.[8]

  • Work-up: The Fieser work-up is a standard and reliable method for quenching LiAlH4 reductions, resulting in a granular precipitate of aluminum salts that is easily removed by filtration.[6]

Characterization Data (Expected):

CompoundFormulaMW1H NMR (CDCl3, δ ppm)
N-Boc-2-(azetidin-3-yl)ethan-1-olC10H19NO3201.26~3.8-4.0 (m, 2H), 3.6-3.8 (m, 2H), 3.2-3.4 (m, 2H), 2.5-2.7 (m, 1H), 1.8-2.0 (m, 2H), 1.45 (s, 9H)
Stage 3: Deprotection and Salt Formation

The final stage involves the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The use of hydrochloric acid achieves this and simultaneously forms the desired hydrochloride salt.

Experimental Protocol:

  • Dissolve N-Boc-2-(azetidin-3-yl)ethan-1-ol (1.0 eq.) in 1,4-dioxane (5 mL/mmol).

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. The product may precipitate out of solution.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

  • Dry the solid under vacuum to yield 2-(azetidin-3-yl)ethan-1-ol hydrochloride as a white or off-white solid.

Causality and Expertise:

  • Deprotection Reagent: A solution of HCl in an anhydrous organic solvent like dioxane is a standard and effective method for Boc deprotection.[9] It readily cleaves the carbamate to release the free amine, while the gaseous byproducts (isobutylene and carbon dioxide) are easily removed.

  • Solvent: 1,4-Dioxane is a common choice as it is a good solvent for the starting material and is inert to the acidic conditions.

  • Product Isolation: The hydrochloride salt of the product is typically a crystalline solid with low solubility in nonpolar solvents like diethyl ether, which facilitates its isolation by precipitation and filtration.

Characterization Data (Expected):

CompoundFormulaMW1H NMR (D2O, δ ppm)13C NMR (D2O, δ ppm)
2-(Azetidin-3-yl)ethan-1-ol hydrochlorideC5H12ClNO137.61~4.0-4.2 (m, 4H), 3.7 (t, 2H), 3.0-3.2 (m, 1H), 1.8 (q, 2H)~58, 48, 32, 28

Process Summary and Visualization

The overall synthetic transformation can be visualized as a linear sequence starting from the protected azetidinone.

Synthesis_Workflow A N-Boc-azetidin-3-one B Ethyl 2-(N-Boc-azetidin-3-ylidene)acetate A->B HWE Reaction (EtO)2P(O)CH2CO2Et, NaH, THF C Ethyl 2-(N-Boc-azetidin-3-yl)acetate B->C Hydrogenation H2, Pd/C, EtOH D N-Boc-2-(azetidin-3-yl)ethan-1-ol C->D Reduction LiAlH4, THF E 2-(Azetidin-3-yl)ethan-1-ol HCl D->E Deprotection HCl in Dioxane

Caption: Overall workflow for the synthesis of 2-(azetidin-3-yl)ethan-1-ol HCl.

Safety and Handling

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and away from moisture.

  • Palladium on Carbon (Pd/C): May be pyrophoric when dry. Handle under a blanket of inert gas or as a wet paste.

  • Lithium Aluminum Hydride (LiAlH4): Extremely reactive with water, alcohols, and other protic sources, producing flammable hydrogen gas.[7] It is corrosive and can cause severe burns. All manipulations must be conducted in a fume hood under a strictly anhydrous, inert atmosphere. A Class D fire extinguisher (for combustible metals) should be available.[1]

  • Hydrochloric Acid (HCl) in Dioxane: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • University of Calgary. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Bari, V. et al. (n.d.). Tetrahedron Green Chem. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available at: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • MDPI. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Available at: [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

  • YouTube. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. Available at: [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]

  • Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ResearchGate. (n.d.). The comparison of 1 H-NMR and 13 C-NMR spectra data of A3 2 isolate with ethyl p-methoxycinnamate compounds. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Reddit. (2023). LiAlH4. Available at: [Link]

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The Azetidine Motif: A Compact Powerhouse for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has rapidly evolved from a synthetic curiosity to a cornerstone motif in contemporary drug discovery.[1][2] Its unique combination of properties—conformational rigidity, high sp³ character, and inherent ring strain—offers medicinal chemists a powerful tool to overcome prevalent challenges in drug design, such as metabolic instability and poor solubility.[3] This guide provides an in-depth exploration of azetidine-containing building blocks, from fundamental synthetic strategies to their strategic deployment in optimizing pharmacokinetic and pharmacodynamic profiles. We will dissect the causality behind synthetic choices, present detailed experimental protocols, and analyze case studies of successful azetidine-containing drugs to equip researchers with the practical knowledge needed to leverage this remarkable scaffold in their own discovery programs.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The growing prevalence of azetidine in clinical candidates and approved drugs is not coincidental. Its incorporation is a deliberate strategy to imbue molecules with desirable drug-like properties. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a unique reactivity profile while maintaining sufficient stability for pharmaceutical applications.[1]

A Bioisosteric Chameleon

Bioisosterism is a critical strategy in drug design, and the azetidine ring is a versatile player.[4] It can serve as a bioisostere for various common functionalities, offering distinct advantages:

  • Proline Analogue: Azetidine-2-carboxylic acid is a well-known proline mimic.[5] Its incorporation into peptide scaffolds can induce unique conformational constraints, potentially enhancing binding affinity and proteolytic stability. The smaller ring size compared to proline's five-membered ring can alter the peptide backbone's geometry in predictable ways, allowing for fine-tuning of target engagement.

  • Piperidine and Pyrrolidine Alternative: In many scaffolds, an azetidine ring can replace larger saturated heterocycles like piperidine and pyrrolidine.[3][6] This substitution can lead to a decrease in lipophilicity (logP), which often translates to improved aqueous solubility and a more favorable ADME profile.[3][6] The rigid nature of the azetidine ring also reduces the entropic penalty upon binding to a target compared to its more flexible five- and six-membered counterparts.[6]

  • Carbonyl Surrogate: The polar nitrogen atom and the three-dimensional arrangement of substituents on the azetidine ring can mimic the hydrogen bonding and dipole moment of a carbonyl group, making it an effective non-classical bioisostere.

Impact on Physicochemical Properties

The decision to incorporate an azetidine moiety is often driven by the need to optimize a lead compound's physicochemical properties. The table below provides a comparative overview of azetidine and its close homologues, pyrrolidine and piperidine.

PropertyAzetidinePyrrolidinePiperidineRationale for Selection in Drug Design
Molecular Weight 57.09 g/mol 71.12 g/mol 85.15 g/mol Lower molecular weight contributes to improved ligand efficiency.
logP (Octanol/Water) ~0.1~0.46~0.84Lower lipophilicity generally improves aqueous solubility and can reduce off-target toxicity.[6]
pKa (of conjugate acid) ~11.29~11.27~11.12Basicity is comparable to other cyclic amines, allowing for salt formation to improve solubility and handling.
Conformational Flexibility Rigid, puckeredFlexible (envelope/twist)Flexible (chair/boat)The rigid structure reduces the entropic cost of binding to a biological target, potentially increasing potency.[6]
Metabolic Stability Generally highSusceptible to oxidationSusceptible to oxidationThe strained ring can be less prone to metabolism by cytochrome P450 enzymes compared to larger rings.[7]

Data compiled from various sources and represents general trends.

The logical flow for considering azetidine incorporation during lead optimization is visualized in the following workflow diagram.

lead_optimization_workflow Start Lead Compound with ADME/PK Issues (e.g., high lipophilicity, metabolic instability) Decision1 Identify Replaceable Moiety (e.g., piperidine, pyrrolidine, gem-dimethyl) Start->Decision1 Action1 Synthesize Azetidine Analogue Decision1->Action1 Test1 Evaluate Physicochemical Properties (Solubility, logP, pKa) Action1->Test1 Test2 Assess In Vitro ADME (Metabolic Stability, Permeability) Test1->Test2 Test3 Determine In Vitro Potency and Selectivity Test2->Test3 Decision2 Improved Drug-like Profile? Test3->Decision2 Success Advance Candidate Decision2->Success Yes Failure Re-evaluate Scaffold or Substitution Pattern Decision2->Failure No SN2_cyclization reactant γ-Amino Alcohol step1 Activation of Hydroxyl Group reactant->step1 intermediate Intermediate with Leaving Group (e.g., OMs, OTs) step1->intermediate step2 Intramolecular SN2 Cyclization (Base) intermediate->step2 product Azetidine step2->product

Caption: General scheme for azetidine synthesis via SN2 cyclization.

Protocol 1: Synthesis of N-Benzyl-3-hydroxyazetidine Mesylate

This protocol details the activation of the hydroxyl group in a commercially available starting material, a key step before cyclization to form a 3-aminoazetidine precursor. [8]

  • Rationale: N-benzyl-3-hydroxyazetidine is a common starting material. The hydroxyl group is a poor leaving group and must be converted to a better one, such as a mesylate, to facilitate subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction. The reaction is performed at low temperature (-20°C) to control the exothermicity and prevent side reactions. [8]

  • Step-by-Step Methodology:

    • Dissolve N-benzyl-3-hydroxyazetidine (20g, 0.12 mol) in chloroform (250 ml).

    • Add triethylamine (43 ml, 0.31 mol) to the solution.

    • Cool the solution to below -20°C using a suitable cooling bath (e.g., dry ice/acetone).

    • Prepare a solution of methanesulfonyl chloride (17 ml, 0.22 mol) in chloroform (50 ml).

    • Add the methanesulfonyl chloride solution dropwise to the cooled reaction mixture, maintaining the temperature below -20°C.

    • After the addition is complete, pour the reaction mixture into a saturated sodium bicarbonate solution (300 ml) to quench the reaction and neutralize excess acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Strain-Release Reactions of 1-Azabicyclo[1.1.0]butanes (ABBs)

A more recent and powerful strategy involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain provides a strong thermodynamic driving force for these reactions, allowing for the formation of diverse 3-substituted azetidines. [9][10][11] Protocol 2: Copper-Catalyzed Alkylation of 1-Azabicyclo[1.1.0]butane (ABB)

This method allows for the direct installation of various alkyl, vinyl, and benzyl groups at the 3-position of the azetidine ring. [10]

  • Rationale: This reaction proceeds via the activation of ABB with a Lewis acid (Cu(OTf)₂), making it susceptible to nucleophilic attack by an organometallic reagent (e.g., a Grignard reagent). The copper catalyst facilitates the transmetalation and subsequent reductive elimination, leading to the formation of the C-C bond and opening of the bicyclic system. This method is highly versatile due to the wide availability of Grignard reagents. [10]

  • Step-by-Step Methodology:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (0.1 equiv.).

    • Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv.) in a suitable solvent (e.g., THF) and stir for 10 minutes at room temperature.

    • Add a solution of N-Boc-1-azabicyclo[1.1.0]butane (1.0 equiv.) in THF.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

Horner-Wadsworth-Emmons (HWE) Reaction on Azetidin-3-one

For the synthesis of 3-alkylidene azetidines, which are precursors to various 3,3-disubstituted azetidines, the Horner-Wadsworth-Emmons reaction is a highly effective method. [12][13][14] Protocol 3: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is a key step in the synthesis of the JAK inhibitor, Baricitinib. [13][14]

  • Rationale: The HWE reaction provides excellent E-selectivity for the formation of the double bond. Diethyl cyanomethylphosphonate is deprotonated by a base (e.g., NaH) to form a stabilized carbanion, which then attacks the carbonyl group of N-Boc-azetidin-3-one. The resulting phosphonate intermediate eliminates to form the desired alkene. The Boc protecting group is essential for activating the azetidine nitrogen and preventing side reactions. [13][14]

  • Step-by-Step Methodology:

    • To a suspension of NaH (60% in mineral oil, 1.2 equiv.) in dry THF at 0°C under an inert atmosphere, add diethyl cyanomethylphosphonate (1.1 equiv.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0°C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in dry THF dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the pure tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Case Study: Baricitinib (Olumiant®) - A JAK Inhibitor

The story of Baricitinib, an FDA-approved drug for the treatment of rheumatoid arthritis, provides an excellent example of the strategic use of an azetidine building block. [13] The core of Baricitinib contains a pyrazolo[2,3-d]pyrimidine scaffold linked to a 1-(ethylsulfonyl)azetidin-3-yl acetonitrile moiety. The azetidine ring plays a crucial role in the molecule's overall profile.

  • Improved Physicochemical Properties: The azetidine-acetonitrile group replaced a more complex and potentially metabolically liable group from earlier leads. This substitution improved the solubility and overall drug-like properties of the molecule.

  • Vector for Target Interaction: The azetidine ring acts as a rigid spacer, positioning the sulfonyl and nitrile groups for optimal interactions within the ATP-binding pocket of the Janus kinase (JAK) enzymes. This conformational constraint is key to its high potency and selectivity for JAK1 and JAK2. [13]* Metabolic Stability: The ethylsulfonyl group on the azetidine nitrogen enhances metabolic stability, preventing N-dealkylation, a common metabolic pathway for cyclic amines.

The synthesis of the key azetidine intermediate for Baricitinib highlights the practical application of the HWE reaction discussed in Protocol 3. [14]

baricitinib_synthesis_overview cluster_azetidine Azetidine Intermediate Synthesis cluster_final_assembly Final Assembly start_azetidine N-Boc-azetidin-3-one hwe Horner-Wadsworth-Emmons (Protocol 3) start_azetidine->hwe deprotection N-Boc Deprotection hwe->deprotection sulfonylation Ethylsulfonylation deprotection->sulfonylation intermediate_azetidine 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile sulfonylation->intermediate_azetidine michael_add Michael Addition of Boronic Ester intermediate_azetidine->michael_add final_intermediate Azetidine-boronate Intermediate michael_add->final_intermediate suzuki Suzuki Coupling final_intermediate->suzuki core 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core->suzuki baricitinib Baricitinib suzuki->baricitinib

Caption: Key synthetic steps for the JAK inhibitor Baricitinib.

Future Perspectives

The application of azetidine-containing building blocks in drug discovery is poised for continued growth. Advances in synthetic chemistry, particularly in asymmetric synthesis and late-stage functionalization, will further expand the accessible chemical space of azetidine derivatives. [1]The development of novel strain-release reactions will undoubtedly provide even more efficient routes to complex azetidines. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity deepens, the value of conformationally constrained scaffolds like azetidine will only increase. We anticipate seeing azetidines feature even more prominently in the next generation of therapeutics, tackling a wide range of diseases.

References

  • Quinodoz, P., Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2016). Diversely Substituted N-Aryl-2-cyanoazetidines from β-Amino Alcohols. The Journal of Organic Chemistry, 81(7), 2899–2910. [Link]

  • Gembus, V., & Fokin, A. A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Zhang, W., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15874–15900. [Link]

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  • DeMong, D. E., & Williams, R. M. (2000). Synthesis of azetidine derivatives.
  • Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 973. [Link]

  • Xu, J., et al. (2016). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

  • Cantera. (n.d.). Viewing a reaction path diagram. Cantera Documentation. [Link]

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  • Cordero, F. M., et al. (2026). Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines. The Journal of Organic Chemistry. [Link]

  • Szymański, S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117823. [Link]

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Methodological & Application

Application Notes and Protocols: 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride as a Versatile Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride as a novel and versatile linker for the development of Antibody-Drug Conjugates (ADCs). We will explore the unique structural and chemical properties of this linker, propose detailed protocols for its conjugation to both monoclonal antibodies (mAbs) and cytotoxic payloads, and discuss methods for the characterization and stability assessment of the resulting ADCs. The inherent functionalities of this linker—a secondary amine within a strained ring system and a primary alcohol—offer multiple avenues for innovative ADC design, potentially leading to conjugates with improved therapeutic indices.

Introduction: The Critical Role of Linkers in ADC Design

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker, a critical component of an ADC, covalently connects the antibody to the payload and plays a pivotal role in the overall efficacy and safety of the therapeutic.[2][3] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet efficiently release the active drug upon internalization into the target cancer cell.[4][] The physicochemical properties of the linker also influence the solubility, aggregation, and pharmacokinetic profile of the ADC.[][7]

The choice of linker chemistry dictates the drug-to-antibody ratio (DAR), homogeneity, and overall stability of the ADC, all of which are critical quality attributes.[8] Linkers are broadly classified as either cleavable or non-cleavable.[2] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, reducing environments, or the presence of specific enzymes.[2] Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and the amino acid residue of the antibody.[2]

This application note focuses on 2-(Azetidin-3-yl)ethan-1-ol hydrochloride, a bifunctional linker that presents unique opportunities for ADC development due to its distinct chemical features.

The Unique Potential of 2-(Azetidin-3-yl)ethan-1-ol as an ADC Linker

The structure of 2-(Azetidin-3-yl)ethan-1-ol features a four-membered azetidine ring and an ethanol side chain. This combination of a cyclic secondary amine and a primary alcohol provides two distinct points for conjugation, allowing for flexible and innovative ADC design.

The Azetidine Ring: A Stable and Reactive Handle

The azetidine ring is a strained four-membered heterocycle that is more stable than an aziridine ring, making it easier to handle while still offering unique reactivity.[9] The secondary amine within the azetidine ring can serve as a nucleophilic handle for conjugation to an activated linker-payload complex. The conformational rigidity of the azetidine ring can also impart favorable spatial orientation to the payload, potentially influencing its interaction with its target upon release.[10]

The Ethanol Side Chain: A Gateway for Diverse Payloads

The primary alcohol of the ethanol side chain provides a versatile attachment point for a wide range of payloads, particularly those that lack a suitable amine or thiol handle for conjugation.[11] The hydroxyl group can be activated or derivatized to react with various functional groups on a payload, expanding the scope of cytotoxic agents that can be incorporated into ADCs.[12] Furthermore, the hydrophilic nature of the ethanol moiety may help to counterbalance the hydrophobicity of many potent payloads, potentially improving the solubility and reducing the aggregation propensity of the final ADC.[][8]

Proposed Conjugation Strategies and Protocols

Given the bifunctional nature of 2-(Azetidin-3-yl)ethan-1-ol, two primary strategies for its incorporation into an ADC are proposed:

  • Strategy A: The azetidine nitrogen is used for attachment to the antibody, while the hydroxyl group is used for payload conjugation.

  • Strategy B: The hydroxyl group is used for attachment to the antibody, and the azetidine nitrogen is used for payload conjugation.

The following protocols are illustrative and should be optimized for the specific antibody, payload, and desired ADC characteristics.

Strategy A: Azetidine-to-Antibody Conjugation

In this strategy, the secondary amine of the azetidine ring is acylated with a bifunctional linker that has already been attached to the payload. This linker-payload complex would typically contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

Strategy A Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Azetidine Linker Functionalization cluster_2 Step 3: Antibody Conjugation Payload Payload with -COOH group Activated_Payload Activated Linker-Payload (NHS ester) Payload->Activated_Payload EDC/NHS Coupling NHS_Linker Bifunctional Linker (e.g., NHS-PEG-Maleimide) Functionalized_Linker Payload-Azetidine Linker Activated_Payload->Functionalized_Linker Azetidine_Linker 2-(Azetidin-3-yl)ethan-1-ol Azetidine_Linker->Functionalized_Linker Acylation ADC Final ADC Functionalized_Linker->ADC Antibody Monoclonal Antibody (mAb) Activated_Ab Activated mAb (e.g., with maleimide) Antibody->Activated_Ab Activation of -SH or -NH2 Activated_Ab->ADC Conjugation

Caption: Workflow for ADC synthesis via azetidine-to-antibody conjugation.

  • Payload Activation: Dissolve the payload containing a carboxylic acid in an anhydrous organic solvent (e.g., DMF or DMSO). Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in stoichiometric amounts. Stir the reaction at room temperature for 2-4 hours to form the NHS ester of the payload.

  • Acylation of Azetidine Linker: In a separate reaction vessel, dissolve 2-(Azetidin-3-yl)ethan-1-ol hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate solvent. Add the activated payload solution dropwise to the azetidine solution. Stir the reaction overnight at room temperature.

  • Purification: Purify the resulting payload-azetidine linker conjugate using column chromatography or preparative HPLC. Characterize the product by mass spectrometry and NMR.

This protocol assumes conjugation to surface-exposed lysine residues on the antibody.

  • Antibody Preparation: Prepare a solution of the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0).

  • Linker Activation: The payload-azetidine linker synthesized in Protocol 3.1.1 will have a free hydroxyl group. This can be activated for reaction with lysine amines. For example, activate the hydroxyl group with p-nitrophenyl chloroformate to form an activated carbonate.

  • Conjugation Reaction: Add the activated payload-azetidine linker to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-to-antibody) to achieve the desired DAR. Incubate the reaction at 4°C for 12-24 hours with gentle mixing.

  • Purification of ADC: Remove excess linker and unreacted components by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[][13]

Strategy B: Hydroxyl-to-Antibody Conjugation

In this approach, the primary alcohol of the linker is first functionalized to react with the antibody. The azetidine nitrogen is then used to attach the payload.

Strategy B Workflow cluster_0 Step 1: Linker Functionalization for Ab Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Payload Attachment Azetidine_Linker 2-(Azetidin-3-yl)ethan-1-ol Maleimide_Linker Maleimide-Functionalized Azetidine Linker Azetidine_Linker->Maleimide_Linker Activation & Functionalization Ab_Linker_Complex Antibody-Linker Conjugate Maleimide_Linker->Ab_Linker_Complex Maleimide_Linker->Ab_Linker_Complex Antibody Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb (free thiols) Antibody->Reduced_Ab Reduction (TCEP) Reduced_Ab->Ab_Linker_Complex Thiol-Maleimide Conjugation Final_ADC Final ADC Ab_Linker_Complex->Final_ADC Acylation of Azetidine Activated_Payload Activated Payload (e.g., NHS ester) Activated_Payload->Final_ADC

Caption: Workflow for ADC synthesis via hydroxyl-to-antibody conjugation.

  • Protection of Azetidine: Protect the secondary amine of 2-(Azetidin-3-yl)ethan-1-ol with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Activation of Hydroxyl Group: Activate the primary alcohol of the protected linker. For example, react it with maleimidocaproic acid using a carbodiimide coupling agent to introduce a maleimide group.

  • Deprotection: Remove the protecting group from the azetidine nitrogen to yield the functionalized linker ready for antibody conjugation.

This protocol is for site-specific conjugation to engineered cysteine residues or reduced interchain disulfides.

  • Antibody Reduction: Reduce the antibody's disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Conjugation: Add the maleimide-functionalized azetidine linker to the reduced antibody solution. Incubate at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the antibody-linker conjugate using SEC or TFF.

  • Payload Activation: Activate the payload (e.g., with an NHS ester as in Protocol 3.1.1).

  • Final Conjugation: Add the activated payload to the purified antibody-linker conjugate. The azetidine nitrogen on the conjugated linker will react with the activated payload. Incubate at 4°C overnight.

  • Final Purification and Characterization: Purify the final ADC using SEC or TFF and characterize it as described in Protocol 3.1.2.

Characterization and Stability of the ADC

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

Quantitative Data Summary
ParameterMethodExpected Outcome/Significance
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryDetermines the average number of payload molecules per antibody. Crucial for potency and pharmacokinetics.[]
ADC Purity and Aggregation Size-Exclusion Chromatography (SEC)Ensures homogeneity and absence of aggregates, which can affect efficacy and immunogenicity.[13]
Conjugation Site Analysis Mass Spectrometry (Peptide Mapping)Identifies the specific amino acid residues on the antibody where the linker is attached.[13]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)Determines the potency of the ADC against target-expressing cancer cell lines.
Plasma Stability Incubation in plasma followed by LC-MS analysis of payload releaseAssesses the stability of the linker in circulation, a key predictor of off-target toxicity.[8]
Stability Considerations

The stability of the N-acylated azetidine bond is expected to be high, comparable to other amide bonds used in ADC linkers. The strained nature of the azetidine ring is unlikely to render the adjacent amide bond more labile under physiological conditions.[9] However, empirical stability studies in plasma from different species are essential to confirm this.[8]

Conclusion and Future Perspectives

2-(Azetidin-3-yl)ethan-1-ol hydrochloride is a promising bifunctional linker for the development of next-generation ADCs. Its unique chemical architecture allows for diverse conjugation strategies and the incorporation of a wide range of payloads. The protocols outlined in this document provide a starting point for researchers to explore the potential of this versatile linker. Further studies are warranted to fully elucidate the in vivo performance of ADCs constructed with this linker and to optimize their therapeutic index. The conformational rigidity and potential for derivatization of the azetidine ring may offer avenues for creating ADCs with novel properties and improved clinical outcomes.

References

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
  • Burcl, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568-2580.
  • The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties.
  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Avantor. (2025). Novel approaches to antibody drug conjugate ADC analysis. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads.
  • Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Retrieved from [Link]

  • Rowan University. (n.d.).
  • Fairlie, D. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Center for Biotechnology Information. (n.d.). The Chemistry Behind ADCs. PubMed Central.
  • Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • Thieme. (2025).
  • American Association for Cancer Research. (2016).
  • MedChemExpress. (n.d.). Azetidine-3-carboxylic acid | ADC Linker.
  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
  • National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
  • University of Siena. (2022).
  • University of Alberta. (2011).
  • The Open Repository @ Binghamton. (n.d.). The Study of mpValCitGlyPro Linker for Alcohol Payload Release.
  • National Center for Biotechnology Information. (n.d.).
  • AxisPharm. (2024). Advances in ADC Linker Research.

Sources

Application Notes: Reaction Conditions for Coupling 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Introduction

2-(Azetidin-3-yl)ethan-1-ol is a bifunctional synthetic building block of significant interest in medicinal chemistry. The incorporation of the strained 3-substituted azetidine motif can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional character.[1] This molecule offers two primary sites for chemical modification: the secondary amine within the azetidine ring and the primary hydroxyl group. It is typically supplied as a hydrochloride salt to improve its stability and handling. However, this salt form necessitates specific considerations during reaction setup, as the protonated azetidine nitrogen is non-nucleophilic.

These application notes provide detailed protocols and scientific rationale for three key coupling reactions involving 2-(Azetidin-3-yl)ethan-1-ol hydrochloride: N-Acylation , O-Etherification , and N-Alkylation . The protocols are designed to be self-validating, with guidance on reaction monitoring and product characterization.

PART 1: N-Acylation via Amide Coupling

Amide bond formation is one of the most fundamental transformations in drug discovery.[2] Coupling the azetidine nitrogen with a carboxylic acid provides access to a wide array of functionalized molecules.

Scientific Rationale & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[3] Modern amide synthesis relies on activating the carboxylic acid with a "coupling reagent." Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. HATU reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by an amine.[2]

Crucial Consideration: The Hydrochloride Salt The starting material is a hydrochloride salt, meaning the azetidine nitrogen is protonated (R₂NH₂⁺Cl⁻). To render it nucleophilic, the free amine (R₂NH) must be liberated in situ. This is achieved by adding a non-nucleophilic, sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA).

At least three equivalents of base are mechanistically required for HATU-mediated coupling with an amine hydrochloride salt:

  • Equivalent 1: Neutralizes the hydrochloride salt of the azetidine.

  • Equivalent 2: Deprotonates the carboxylic acid, facilitating its reaction with HATU.[2]

  • Equivalent 3: Scavenges the proton released during the final amide bond formation.

A slight excess of base is often used to ensure the reaction goes to completion.

Detailed Experimental Protocol: N-Acylation with Benzoic Acid

This protocol describes the coupling of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride with benzoic acid as a model substrate.

Materials:

  • 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzoic Acid (1.1 eq).

  • Solvent Addition: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq) and DIPEA (3.5 eq) to the solution. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step forms the active ester.[3]

  • Amine Addition: Add 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure amide product, (3-(2-hydroxyethyl)azetidin-1-yl)(phenyl)methanone.

Workflow Visualization: N-Acylation

N_Acylation_Workflow cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Benzoic Acid in anhydrous DMF B Cool to 0 °C A->B C Add HATU & DIPEA (Stir 15 min) B->C D Add Azetidine·HCl C->D E Warm to RT (Stir 2-4h) D->E F Monitor by TLC/LC-MS E->F G Dilute with DCM F->G H Wash with NaHCO₃ & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Chromatography I->J K K J->K Characterize Product (NMR, HRMS) O_Etherification_Workflow cluster_prep Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A Suspend Azetidine·HCl in anhydrous THF B Cool to 0 °C A->B C Add NaH (2.2 eq) (Stir 1h) B->C D Cool to 0 °C C->D E Add Benzyl Bromide D->E F Warm to RT (Stir 12-16h) E->F G Quench with NH₄Cl (aq) F->G H Extract with EtOAc G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify via Chromatography I->J K K J->K Characterize Product (NMR, HRMS) N_Alkylation_Workflow cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification A Combine Azetidine·HCl, Benzaldehyde & TEA in DCE B Stir at RT for 1h A->B C Add STAB B->C D Stir at RT (12-16h) C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify via Chromatography H->I J J I->J Characterize Product (NMR, HRMS)

Sources

Scale-Up Synthesis of 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] Specifically, 2-(azetidin-3-yl)ethan-1-ol and its derivatives serve as crucial building blocks in the synthesis of a variety of pharmacologically active agents. The inherent ring strain of the four-membered azetidine ring, intermediate between that of aziridines and pyrrolidines, provides a unique conformational rigidity that can be exploited for precise ligand-receptor interactions.[1]

This application note provides a comprehensive guide for the scale-up synthesis of 2-(azetidin-3-yl)ethan-1-ol hydrochloride. The presented synthetic strategy is designed for robustness, scalability, and efficiency, addressing the common challenges associated with the synthesis of functionalized azetidines. We will delve into the rationale behind the choice of reagents and reaction conditions, providing a detailed, step-by-step protocol suitable for implementation in a drug development or manufacturing setting.

Synthetic Strategy Overview

The overall synthetic approach commences with the commercially available N-Boc-azetidin-3-one and proceeds through three key stages:

  • Chain Elongation via Horner-Wadsworth-Emmons (HWE) Reaction: Introduction of a two-carbon chain at the 3-position of the azetidine ring.

  • Ester Reduction: Conversion of the acetate intermediate to the desired primary alcohol.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

This strategy is advantageous for scale-up due to the generally high-yielding nature of the reactions and the crystalline nature of the final product, which facilitates purification.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

The Horner-Wadsworth-Emmons reaction is a reliable method for the formation of α,β-unsaturated esters from ketones.[2] In this step, N-Boc-azetidin-3-one is reacted with a phosphonate ylide to introduce the desired two-carbon chain.

Reaction Scheme:

Protocol:

  • Reactor Setup: A suitable multi-neck reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Base Addition: Sodium hydride (60% dispersion in mineral oil) is carefully added to the THF at 0-5 °C. Safety Note: Sodium hydride is a highly reactive and flammable solid. Handle under an inert atmosphere and add portion-wise to control the initial exotherm and hydrogen evolution.

  • Ylide Formation: Triethyl phosphonoacetate is added dropwise to the sodium hydride suspension at a rate that maintains the internal temperature below 10 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating complete ylide formation.

  • Ketone Addition: A solution of N-Boc-azetidin-3-one in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC) until completion.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield the desired α,β-unsaturated ester. For large-scale operations, crystallization is the preferred method of purification if the product is a solid.

Process Optimization for Scale-Up:

  • Solvent Selection: While THF is a common choice, consider alternative solvents with higher flash points for improved safety on a larger scale.

  • Base Selection: Potassium tert-butoxide can be a viable alternative to sodium hydride, offering improved handling characteristics.

  • Temperature Control: Maintaining a low temperature during the addition of reagents is critical to minimize side reactions.

Part 2: Synthesis of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

The reduction of the ester to the primary alcohol is a critical step. Sodium borohydride is a cost-effective and relatively safe reducing agent for this transformation on a large scale.

Reaction Scheme:

Protocol:

  • Reactor Setup: A reactor is charged with the unsaturated ester from the previous step and a suitable solvent, such as ethanol.

  • Reduction: The solution is cooled to 0-5 °C, and sodium borohydride is added portion-wise. Safety Note: Sodium borohydride reacts with water and alcohols to produce hydrogen gas. Ensure adequate ventilation and control the rate of addition to manage the exotherm and gas evolution.[3][4]

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC or TLC.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of acetone, followed by water. The solvent is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude alcohol can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Key Considerations for Scale-Up:

  • Reagent Stoichiometry: Careful control of the amount of sodium borohydride is necessary to ensure complete reduction without excessive side reactions.

  • Quenching: The quenching process is exothermic and generates hydrogen. It must be performed slowly and with adequate cooling.

Part 3: Synthesis of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.

Reaction Scheme:

Protocol:

  • Reactor Setup: The crude or purified N-Boc protected alcohol is dissolved in a suitable solvent such as 1,4-dioxane or diethyl ether in a reactor equipped for handling corrosive and flammable materials.

  • Deprotection and Salt Formation: A solution of hydrogen chloride in the chosen solvent is added to the reaction mixture at 0-5 °C. The reaction is typically rapid.[5][6] The mechanism involves protonation of the Boc-carbonyl, followed by loss of the stable tert-butyl cation and subsequent decarboxylation to the free amine, which is then protonated by excess HCl.[7]

  • Crystallization: The hydrochloride salt usually precipitates from the reaction mixture. The slurry is stirred for a period to ensure complete crystallization.

  • Isolation: The product is isolated by filtration, washed with a cold, dry solvent (e.g., diethyl ether or methyl tert-butyl ether) to remove any non-polar impurities, and dried under vacuum.

  • Recrystallization (if necessary): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.[8]

Safety and Handling of Ethereal HCl:

  • Solutions of HCl in ether or dioxane are highly corrosive and have a pungent odor.[9][10] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11][12]

  • These solutions are also flammable and should be stored and handled away from ignition sources.

  • Addition should be done slowly to control the exotherm.

Data Presentation

StepStarting MaterialProductReagentsSolventTypical YieldPurity (by HPLC)
1 N-Boc-azetidin-3-onetert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateNaH, Triethyl phosphonoacetateTHF85-95%>95%
2 tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylatetert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylateNaBH4Ethanol90-98%>95%
3 tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate2-(Azetidin-3-yl)ethan-1-ol hydrochlorideHCl in DioxaneDioxane95-99%>99%

Visualizations

Overall Synthetic Workflow

G cluster_0 Part 1: Chain Elongation cluster_1 Part 2: Reduction cluster_2 Part 3: Deprotection & Salt Formation N-Boc-azetidin-3-one N-Boc-azetidin-3-one Unsaturated Ester tert-Butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate N-Boc-azetidin-3-one->Unsaturated Ester HWE Reaction (NaH, (EtO)2P(O)CH2CO2Et, THF) Boc-Protected Alcohol tert-Butyl 3-(2-hydroxyethyl) azetidine-1-carboxylate Unsaturated Ester->Boc-Protected Alcohol Ester Reduction (NaBH4, EtOH) Final Product (HCl Salt) 2-(Azetidin-3-yl)ethan-1-ol hydrochloride Boc-Protected Alcohol->Final Product (HCl Salt) Boc Deprotection (HCl in Dioxane)

Caption: Synthetic workflow for 2-(azetidin-3-yl)ethan-1-ol hydrochloride.

Logical Relationship of Key Stages

G A Starting Material (N-Boc-azetidin-3-one) B Chain Elongation (C-C Bond Formation) A->B C Functional Group Interconversion (Reduction) B->C D Deprotection & Purification (Salt Formation) C->D E Final Product D->E

Sources

Application Notes & Protocols: 2-(Azetidin-3-yl)ethan-1-ol as a Versatile Rigid Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. A key strategy in this endeavor is the use of conformationally restricted or rigid scaffolds. Such scaffolds pre-organize appended functional groups into defined three-dimensional arrangements, which can lead to a significant enhancement in binding affinity by minimizing the entropic penalty upon target engagement.[1] The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[2][3] It offers a compelling balance of stability, driven by a considerable ring strain of approximately 25.4 kcal/mol, and unique reactivity, making it more robust than aziridines yet more reactive than pyrrolidines.

This document provides a detailed guide to the application of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1) , a bifunctional building block that leverages the inherent rigidity of the azetidine core. This scaffold presents two orthogonal vectors for chemical diversification: the secondary amine of the ring and the primary alcohol of the C3-substituent. We will explore the strategic advantages of this scaffold and provide detailed, validated protocols for its derivatization, enabling researchers to rapidly generate compound libraries for screening and lead optimization.

The Azetidine Scaffold: Rationale for Use

The utility of the azetidine motif is well-documented, with several approved drugs, such as the antihypertensive agent Azelnidipine and the MEK inhibitor Cobimetinib, incorporating this ring system.[4] The strategic incorporation of scaffolds like 1 offers several distinct advantages:

  • Conformational Rigidity: The puckered, four-membered ring restricts the bond rotations of its substituents, reducing the number of accessible low-energy conformations. This rigidity helps in designing ligands with a precise spatial orientation of pharmacophoric elements, crucial for high-affinity interactions with biological targets.[1][5]

  • Improved Physicochemical Properties: The presence of both a nitrogen atom and a hydroxyl group can enhance aqueous solubility and introduce hydrogen bond donor/acceptor capabilities, which are often desirable for improving pharmacokinetic profiles.

  • Three-Dimensional Exit Vectors: Unlike flat aromatic rings, the 3-substituted azetidine provides distinct, non-planar vectors for substituents. This allows for a more effective exploration of the three-dimensional space within a target's binding pocket.

  • Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than larger, more flexible aliphatic amines.

  • Synthetic Tractability: As a bifunctional molecule, 1 allows for selective and sequential functionalization at two different points, providing a modular approach to library synthesis.[6][7][8]

Below is a summary of the key properties of the title compound.

PropertyValueSource
IUPAC Name 2-(Azetidin-3-yl)ethan-1-ol hydrochlorideN/A
CAS Number 1421793-96-8N/A
Molecular Formula C₅H₁₂ClNON/A
Molecular Weight 137.61 g/mol N/A
Appearance White to off-white solidTypical
Key Functional Groups Secondary Amine (ring N), Primary Alcohol (side-chain OH)Structure

Strategic Diversification Workflow

The primary utility of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1) lies in its capacity for dual functionalization. The secondary amine (pKa ~10-11) is significantly more nucleophilic and basic than the primary alcohol (pKa ~16-17), allowing for selective reactions. The general workflow involves initial protection of one functional group while the other is modified, or direct, selective functionalization under controlled conditions.

G cluster_0 Core Scaffold cluster_1 Diversification Pathways cluster_2 Final Products start 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride (1) N_Func N-Functionalized Intermediate (2) start->N_Func N-Alkylation N-Acylation N-Arylation O_Func O-Functionalized Intermediate (3) start->O_Func O-Alkylation (Ether) O-Acylation (Ester) (Requires N-protection) N_O_Func N,O-Disubstituted Analogues (4) N_Func->N_O_Func O-Alkylation O-Acylation O_N_Func O,N-Disubstituted Analogues (5) O_Func->O_N_Func N-Alkylation N-Acylation (Requires N-deprotection)

Caption: Diversification strategy for the scaffold.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective N-Alkylation via Reductive Amination

This protocol describes the reaction of the azetidine nitrogen with an aldehyde or ketone in the presence of a mild reducing agent. It is a highly reliable method for forming C-N bonds.

Causality: The secondary amine of the azetidine reacts with the carbonyl compound to form a transient iminium ion. This electrophilic intermediate is then selectively reduced by a hydride agent like sodium triacetoxyborohydride [NaB(OAc)₃H], which is mild enough not to reduce the starting aldehyde/ketone. The reaction is typically performed on the free base, generated in situ from the hydrochloride salt with a non-nucleophilic base.

Materials:

  • 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1)

  • Aldehyde or Ketone (e.g., Benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(azetidin-3-yl)ethan-1-ol hydrochloride (1) (1.0 mmol, 137.6 mg).

  • Suspend the solid in anhydrous DCM (10 mL).

  • Add the aldehyde/ketone (1.1 mmol).

  • Add triethylamine (1.2 mmol, 0.17 mL) to neutralize the hydrochloride and free the secondary amine. Stir for 10 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg). Note: The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (a typical eluent system is DCM/Methanol or Ethyl Acetate/Hexanes with 1% TEA) to yield the pure N-alkylated product.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the primary alcohol. This reaction requires a strong base to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile. Crucially, the azetidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. A tert-butyloxycarbonyl (Boc) group is a standard choice. This protocol assumes you have already prepared N-Boc-2-(azetidin-3-yl)ethan-1-ol.

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the primary alcohol to form a sodium alkoxide.[9] This potent nucleophile then displaces a halide or other suitable leaving group (e.g., tosylate, mesylate) from an alkylating agent in a classic Sₙ2 reaction. Anhydrous polar aprotic solvents like THF or DMF are used to solvate the cation without interfering with the nucleophile.

Materials:

  • N-Boc-2-(azetidin-3-yl)ethan-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Wash sodium hydride (1.2 mmol, 48 mg of 60% dispersion) with anhydrous hexanes (3 x 2 mL) to remove the mineral oil. Carefully decant the hexanes each time under an inert atmosphere.

  • Suspend the washed NaH in anhydrous THF (5 mL) in a flame-dried round-bottom flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-Boc-2-(azetidin-3-yl)ethan-1-ol (1.0 mmol, 201.3 mg) in anhydrous THF (5 mL).

  • Add the alcohol solution dropwise to the NaH suspension at 0 °C. Stir for 30-60 minutes at this temperature. Hydrogen gas evolution should be observed.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Upon completion, cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Add water (10 mL) and extract the product with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (a typical eluent system is Ethyl Acetate/Hexanes) to afford the pure O-alkylated product.

G cluster_workflow Comparative Rigidity A Acyclic Analogue (e.g., 4-aminobutan-1-ol) A_desc Multiple rotatable bonds (red) lead to high conformational flexibility. High entropic cost to adopt a bioactive conformation. B Rigid Scaffold (2-(Azetidin-3-yl)ethan-1-ol) B_desc Ring structure severely restricts conformational freedom. Lower entropic cost for binding.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the chromatographic purification of 2-(azetidin-3-yl)ethan-1-ol hydrochloride. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule: Key Challenges

2-(Azetidin-3-yl)ethan-1-ol hydrochloride is a polar, hydrophilic molecule. Its structure, featuring a primary alcohol and a secondary amine within a strained azetidine ring, presents a unique set of challenges for chromatographic purification. The hydrochloride salt form adds another layer of complexity due to its ionic nature.

Key molecular characteristics influencing chromatography:

  • High Polarity: Leads to poor retention on traditional reversed-phase (RP) columns.

  • Hydrophilicity: The molecule prefers aqueous mobile phases, making elution from RP columns difficult.

  • Ionic Nature: The hydrochloride salt can interact with the stationary phase in multiple ways, potentially causing peak tailing.

  • Potential for Impurities: Synthesis of azetidine-containing compounds can result in various process-related impurities.[1][2]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Poor or No Retention on Reversed-Phase (C18) Columns

Question: My 2-(azetidin-3-yl)ethan-1-ol hydrochloride elutes in the void volume of my C18 column, even with a highly aqueous mobile phase. What is happening and how can I fix it?

Answer: This is a classic issue when analyzing highly polar compounds like your target molecule with reversed-phase chromatography.[3] The non-polar C18 stationary phase has minimal interaction with your polar analyte, causing it to travel with the mobile phase front.

Causality: The retention mechanism in reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Your molecule's polar functional groups (hydroxyl and protonated amine) make it highly soluble in the aqueous mobile phase, preventing significant interaction with the non-polar C18 chains.

Solutions:

  • Switch to a More Appropriate Chromatography Mode:

    • Hydrophilic Interaction Chromatography (HILIC): This is the preferred method for retaining and separating very polar compounds.[3][4] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[5][6]

    • Mixed-Mode Chromatography (MMC): This technique employs stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[7][8][9] This allows for multiple interaction types, which can be beneficial for retaining and separating polar and ionic compounds.[8][9]

  • If You Must Use Reversed-Phase (Not Recommended):

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar functional groups incorporated into the stationary phase, which can improve the retention of polar analytes.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged analyte, increasing its hydrophobicity and retention on a C18 column. However, this method can be complex and may not be compatible with mass spectrometry.[10]

Peak Tailing and Asymmetry

Question: I am observing significant tailing in my chromatographic peak for 2-(azetidin-3-yl)ethan-1-ol hydrochloride. What are the likely causes and solutions?

Answer: Peak tailing is often indicative of secondary, undesirable interactions between your analyte and the stationary phase, or issues with the chromatographic conditions.

Causality:

  • Silanol Interactions: On silica-based columns, residual acidic silanol groups can interact strongly with the basic azetidine nitrogen of your molecule, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.

  • Mismatched Sample Solvent: If the solvent your sample is dissolved in is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.[11]

Solutions:

ProblemRecommended ActionScientific Rationale
Silanol Interactions Use a base-deactivated column or switch to a non-silica-based column (e.g., polymer-based). Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.A competing base will occupy the active silanol sites, preventing your analyte from interacting with them.
Column Overload Reduce the injection volume or the concentration of your sample.This ensures that the interactions with the stationary phase remain in the linear range of the adsorption isotherm.
Mismatched Sample Solvent Dissolve your sample in the initial mobile phase or a solvent with weaker elution strength.[11]This maintains the integrity of the chromatographic band as it enters the column.
Difficulty Separating from Impurities

Question: I am struggling to separate my target compound from a closely eluting impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

Causality: Closely eluting impurities likely have similar polarities and structural features to your target compound. Common impurities in azetidine synthesis can include starting materials, byproducts of ring formation, or oligomers.[1][12]

Solutions:

  • Optimize Mobile Phase Composition (HILIC):

    • Adjust Buffer pH: The charge state of your analyte and impurities can be manipulated by changing the mobile phase pH, which can significantly alter selectivity.

    • Vary Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially in HILIC.

    • Change the Organic Modifier: While acetonitrile is common, exploring other solvents like methanol or isopropanol (though less common in HILIC) can alter selectivity.[13]

  • Change the Stationary Phase:

    • Different HILIC stationary phases (e.g., bare silica, amide, diol, zwitterionic) offer different selectivities.[4] An amide or zwitterionic phase might provide different interactions compared to a bare silica column.

  • Employ a Shallow Gradient: A slower, more gradual increase in the strong eluting solvent (water in HILIC) can improve the separation of closely eluting peaks.

Workflow for Method Development

MethodDevelopment A Analyte Characterization (Polar, Basic, HCl Salt) B Select Chromatography Mode A->B C HILIC (Recommended) B->C High Polarity D Mixed-Mode (Alternative) B->D Ionic Nature E Reversed-Phase (Not Ideal) B->E If no other option F Column Selection (e.g., Amide, Silica, Amino) C->F D->F G Mobile Phase Screening (Acetonitrile/Water/Buffer) F->G H Optimize Gradient & Temperature G->H I Check Peak Shape & Resolution H->I J Poor Shape/Resolution? I->J K Purification Successful J->K No L Troubleshoot: - Adjust pH/Buffer - Change Column - Check Sample Prep J->L Yes L->G

Caption: Decision workflow for chromatographic method development.

III. Frequently Asked Questions (FAQs)

Q1: What type of column is best suited for the purification of 2-(azetidin-3-yl)ethan-1-ol hydrochloride?

A1: A Hydrophilic Interaction Chromatography (HILIC) column is highly recommended.[5] Stationary phases such as amide, bare silica, or amino-bonded phases are good starting points. These polar stationary phases will provide the necessary retention for this highly polar molecule.[4]

Q2: What are typical starting conditions for a HILIC method?

A2: A good starting point would be:

  • Column: Amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 95% B, hold for 1-2 minutes, then decrease to 50-60% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection: UV at 205-210 nm (if no chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) / Mass Spectrometry (MS).

Q3: Is it possible to purify the free base form instead of the hydrochloride salt?

A3: Yes, it is possible. Neutralizing the hydrochloride salt to the free base will reduce its ionic character. However, the free base is still a very polar molecule and will likely require HILIC for effective purification. The free base form may also have different solubility and stability characteristics.

Q4: My compound appears to be degrading on the column. What could be the cause?

A4: While 2-(azetidin-3-yl)ethan-1-ol is generally stable, degradation on a column can occur due to:

  • Extreme pH: The azetidine ring can be susceptible to opening under strongly acidic or basic conditions, although this is less common.

  • Reactive Silanol Groups: Highly acidic silanol groups on the stationary phase could potentially catalyze degradation.[14] To troubleshoot, you can perform a stability test by dissolving your compound in the mobile phase and letting it sit for several hours before re-injecting to see if degradation occurs off-column. If degradation is only observed on-column, consider using a more inert column material or adjusting the mobile phase pH.

Q5: Can I use preparative HPLC for large-scale purification?

A5: Yes, the analytical method can be scaled up to preparative HPLC.[15] You will need to proportionally increase the column diameter, flow rate, and injection volume. A loading study should be performed to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising resolution.

IV. Experimental Protocols

Protocol 1: Analytical HILIC Method Development
  • Sample Preparation: Prepare a stock solution of the crude 2-(azetidin-3-yl)ethan-1-ol hydrochloride at 1 mg/mL in a 90:10 (v/v) mixture of acetonitrile and water.

  • System Preparation:

    • Install a HILIC column (e.g., Amide phase, 150 x 4.6 mm, 3.5 µm).

    • Prepare Mobile Phase A: 10 mM ammonium acetate in water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Equilibrate the column with 95% B for at least 20-30 minutes or until a stable baseline is achieved.

  • Initial Gradient Run:

    • Inject 5 µL of the sample solution.

    • Run a linear gradient from 95% B to 50% B over 15 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and re-equilibrate for 5 minutes.

  • Optimization:

    • Based on the initial run, adjust the gradient slope and range to improve the resolution between the main peak and any impurities.

    • If peak shape is poor, consider adjusting the pH of Mobile Phase A (e.g., using ammonium formate adjusted to pH 3 with formic acid).

Protocol 2: Scale-Up to Preparative HPLC

Prep_HPLC_Workflow Start Optimized Analytical Method Calc Calculate Scale-Up Parameters (Flow Rate, Gradient Time) Start->Calc Prep Prepare System with Prep Column & Equilibrate Calc->Prep Load Perform Loading Study (Inject increasing amounts) Prep->Load Determine Determine Max Loading (Resolution > 1.5) Load->Determine Run Run Purification with Max Load Determine->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap End Obtain Purified Product Evap->End

Caption: Workflow for scaling from analytical to preparative HPLC.

  • Scaling Calculations:

    • Flow Rate: New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²

    • Injection Volume: Scale proportionally to the column volume.

    • Gradient Time: Keep the gradient time the same initially to maintain similar resolution.

  • System Setup: Install the appropriate preparative HILIC column. Ensure the pump and tubing are suitable for the higher flow rates.

  • Loading Study:

    • Prepare a concentrated solution of the crude material in the sample solvent.

    • Perform a series of injections with increasing volumes (e.g., 10 mg, 25 mg, 50 mg, 100 mg).

    • Monitor the resolution between the target peak and the closest impurity. The maximum load is the highest amount that still provides adequate separation (typically a resolution > 1.5).

  • Purification Run:

    • Dissolve the desired amount of crude material (up to the determined maximum load) in the minimum volume of solvent.

    • Perform the preparative injection.

    • Collect fractions based on the UV trace or timed intervals.

  • Fraction Analysis: Analyze each fraction using the optimized analytical HILIC method to determine its purity.

  • Pooling and Isolation: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified 2-(azetidin-3-yl)ethan-1-ol hydrochloride.

V. References

  • Vertex Pharmaceuticals Inc. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at:

  • Piaz, F. D., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. 1-Azabicyclo(2.2.2)octan-3-ol, 3-acetate, hydrochloride (1:1). PubChem. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Roemling, R., et al. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Subirats, X., et al. (2019). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Reddy, G. O., et al. (2016). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • SIELC Technologies. Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • Nguyen, N. V. T. (2020). Mixed-Mode Chromatography. ResearchGate. Available at: [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. Available at: [Link]

  • Reddy, K. S., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Available at: [Link]

  • Aggarwal, V. K., et al. (2013). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. ResearchGate. Available at: [Link]

  • Mori, K., et al. (2023). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • Gecse, B., et al. (2023). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI. Available at: [Link]

  • Han, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Available at: [Link]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available at: [Link]

  • Cytiva. (2022). Fundamentals of mixed mode (multimodal) chromatography. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the synthetic challenges of 2-(azetidin-3-yl)ethan-1-ol hydrochloride. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary strategies to efficiently and selectively protect the functional groups of this valuable building block, ensuring the success of your synthetic campaigns.

The unique structure of 2-(azetidin-3-yl)ethan-1-ol—possessing a strained secondary amine within the azetidine ring and a primary alcohol—presents a classic chemoselectivity problem. This guide explains the causality behind experimental choices, providing a self-validating framework for your protection and deprotection schemes.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning your experiments.

Q1: What are the primary challenges when working with 2-(azetidin-3-yl)ethan-1-ol hydrochloride?

The main difficulties arise from three core features of the molecule:

  • Two Nucleophilic Sites: The molecule contains both a secondary amine (a strong nucleophile) and a primary alcohol (a moderate nucleophile). Any attempt to react with one site must consider potential side reactions at the other.

  • Ring Strain: Azetidine rings have a significant ring strain of approximately 25.4 kcal/mol.[1] While more stable than aziridines, this strain makes the ring susceptible to cleavage under harsh conditions, particularly strong acids or bases, which must be avoided.[1]

  • Starting Form: The compound is supplied as a hydrochloride salt. The azetidinyl nitrogen is protonated, rendering it non-nucleophilic. It must be neutralized with a suitable base before any N-protection reaction can occur.

Q2: How does the hydrochloride salt affect my initial reaction setup?

The protonated amine must be deprotonated to its free base form to become nucleophilic. This is a critical first step. You must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) to your reaction mixture before adding the protecting group reagent. Failure to do so will result in no reaction at the nitrogen center.

Q3: Which functional group should I protect first, the amine or the alcohol?

In almost all cases, protect the azetidine nitrogen first. The secondary amine is significantly more nucleophilic than the primary alcohol and will react preferentially with most electrophilic protecting group reagents. Attempting to protect the alcohol first without N-protection would require highly specialized and often inefficient methods. The most robust strategy is N-protection, followed by O-protection if necessary.

Q4: What are the best protecting groups for the azetidine nitrogen and the primary alcohol?

The ideal choice depends on the planned downstream reaction conditions. An orthogonal protecting group strategy is highly recommended, where each group can be removed selectively without affecting the other.

  • For the Azetidine Nitrogen (N):

    • Boc (tert-butyloxycarbonyl): This is the most common and highly recommended choice. It is introduced under basic conditions using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to a wide range of non-acidic reagents.[2] It is readily removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[2][3]

    • Cbz (Carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This is an excellent choice if your molecule has no other groups susceptible to reduction (like alkenes or alkynes).

  • For the Primary Alcohol (O):

    • TBS (tert-butyldimethylsilyl): This is a versatile and widely used silyl ether protecting group.[4][5][6] It is introduced using TBS-Cl and a base like imidazole in a polar aprotic solvent (e.g., DMF).[7] It is stable to basic and mildly acidic conditions but is selectively cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[4]

    • TBDPS (tert-butyldiphenylsilyl): A bulkier and more robust silyl ether, it offers greater stability towards acidic conditions and is generally more resistant to cleavage than TBS.[5]

The N-Boc / O-TBS combination is a classic orthogonal pair and is the recommended starting point for most synthetic routes involving 2-(azetidin-3-yl)ethan-1-ol.

Troubleshooting Guide & Protocols

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My N-Boc protection reaction has failed or gives a very low yield.
  • Question: I mixed my 2-(azetidin-3-yl)ethan-1-ol hydrochloride with (Boc)₂O, but after workup, I only recovered the starting material. What went wrong?

  • Analysis & Solution: The most probable cause is the failure to neutralize the hydrochloride salt. The protonated azetidine is not nucleophilic. You must add a base to liberate the free amine. Another possibility is competition from O-acylation if reaction conditions are not optimized, though this is less likely as the amine is more reactive.

    Workflow for Troubleshooting N-Protection:

    G start Start: N-Boc Protection Failed check_base Did you add at least 1 equivalent of base (e.g., TEA, DIPEA)? start->check_base add_base Action: Add 1.1-1.2 eq. of base before adding (Boc)₂O. check_base->add_base No check_reagent Is the (Boc)₂O reagent fresh? check_base->check_reagent Yes success Success: High yield of N-Boc protected product. add_base->success use_fresh Action: Use a fresh bottle of (Boc)₂O. Old reagent may be hydrolyzed. check_reagent->use_fresh No check_solvent Was the reaction run in a suitable solvent (e.g., DCM, THF, MeCN)? check_reagent->check_solvent Yes use_fresh->success change_solvent Action: Ensure anhydrous conditions and use a recommended solvent. check_solvent->change_solvent No check_solvent->success Yes solvent_ok Solvent is likely not the issue. change_solvent->success

    Caption: Troubleshooting workflow for failed N-Boc protection.

    Detailed Protocol 1: N-Boc Protection

    • Suspend 2-(azetidin-3-yl)ethan-1-ol hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).

    • Add triethylamine (TEA, 1.2 eq.) to the suspension and stir at room temperature for 15-20 minutes. The mixture should become a clear solution as the free base is formed.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, can be purified by flash column chromatography if necessary.

Problem 2: I need to protect the alcohol, but the amine is interfering.
  • Question: How can I selectively protect the primary alcohol with a TBS group?

  • Analysis & Solution: As established, direct O-protection is not feasible. You must first protect the nitrogen, as detailed in Protocol 1. Once you have the N-Boc intermediate, the primary alcohol is the only remaining reactive site for silylation.

    Orthogonal Protection Strategy Workflow:

    G A 2-(Azetidin-3-yl)ethan-1-ol (Hydrochloride Salt) B Step 1: N-Protection (Boc)₂O, TEA, DCM A->B C N-Boc protected intermediate (tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) B->C D Step 2: O-Protection TBS-Cl, Imidazole, DMF C->D E Fully Protected Product (N-Boc, O-TBS) D->E

    Caption: Recommended orthogonal protection workflow.

    Detailed Protocol 2: O-TBS Protection of N-Boc Intermediate

    • Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq., from Protocol 1) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

    • Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

    • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • Once complete, quench the reaction by adding water.

    • Extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash sequentially with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, tert-butyl 3-(2-((tert-butyldimethylsilyl)oxy)ethyl)azetidine-1-carboxylate, by flash column chromatography.

Problem 3: My azetidine ring opened during a reaction or deprotection step.
  • Question: I am seeing byproducts that correspond to a ring-opened amine. How can I prevent this?

  • Analysis & Solution: Azetidine ring-opening is typically caused by overly harsh acidic or basic conditions, or high temperatures.[1] The N-Boc group is deprotected using acid, and this step requires careful control to avoid ring degradation.

    Recommendations to Preserve the Azetidine Ring:

    • Avoid Strong, Hot Acids/Bases: Never use concentrated mineral acids (e.g., H₂SO₄) or strong, hot alkali (e.g., refluxing NaOH).

    • Controlled Deprotection: When removing a Boc group, use standard conditions like 20-50% TFA in DCM at 0 °C to room temperature, or 4M HCl in dioxane. Monitor the reaction closely and stop as soon as the starting material is consumed.

    • Temperature Control: Perform reactions at the lowest effective temperature. Avoid prolonged heating whenever possible.

Problem 4: I need to deprotect one group but not the other.
  • Question: How can I remove the N-Boc group while leaving the O-TBS group intact?

  • Analysis & Solution: This is where the power of the orthogonal strategy becomes clear. The N-Boc group is acid-labile, while the O-TBS group is relatively stable to the acidic conditions used for Boc removal. Conversely, the O-TBS group is fluoride-labile, while the N-Boc group is completely stable to fluoride ions.

    Selective Deprotection Pathways:

    G Start N-Boc, O-TBS Protected Azetidine PathA Condition A: TFA in DCM or 4M HCl in Dioxane Start->PathA PathB Condition B: TBAF in THF Start->PathB ResultA Result: Free Amine, O-TBS Protected Alcohol PathA->ResultA ResultB Result: N-Boc Protected Amine, Free Alcohol PathB->ResultB

    Caption: Orthogonal deprotection of N-Boc and O-TBS groups.

    Detailed Protocol 3: Selective N-Boc Deprotection

    • Dissolve the fully protected azetidine (1.0 eq.) in DCM (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 eq.).

    • Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup, or use a basic ion-exchange resin to obtain the free amine product.

    Detailed Protocol 4: Selective O-TBS Deprotection

    • Dissolve the fully protected azetidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).

    • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise at room temperature.

    • Stir for 2-6 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting N-Boc protected amino alcohol by flash column chromatography.

Summary of Protecting Group Strategies

The table below summarizes the properties of the recommended protecting groups for 2-(azetidin-3-yl)ethan-1-ol.

Protecting GroupTarget FunctionalityIntroduction ReagentsStable ToLabile To (Deprotection)Orthogonal To
Boc Secondary Amine (N)(Boc)₂O, TEA/DIPEABase, H₂/Pd, Nucleophiles, TBAFStrong Acid (TFA, HCl)[2][3]TBS, TBDPS, Cbz
Cbz Secondary Amine (N)Cbz-Cl, BaseAcid, Mild BaseCatalytic Hydrogenolysis (H₂, Pd/C)TBS, TBDPS, Boc
TBS Primary Alcohol (O)TBS-Cl, ImidazoleBase, H₂/Pd, Mild AcidFluoride Ions (TBAF), Strong Acid[4]Boc, Cbz
TBDPS Primary Alcohol (O)TBDPS-Cl, ImidazoleBase, H₂/Pd, Moderate AcidFluoride Ions (TBAF)Boc, Cbz

References

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Wikipedia. Silyl ether. [Link]

  • D'Aquila, K. M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Technical Support Center: Monitoring Reactions of 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods concerning 2-(Azetidin-3-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and analysis of this compound. Our goal is to equip you with the expertise to identify, diagnose, and resolve analytical issues, ensuring the integrity and progression of your research.

Introduction to Analytical Challenges

2-(Azetidin-3-yl)ethan-1-ol hydrochloride is a polar, small molecule containing a primary alcohol and a secondary amine within a strained azetidine ring. These structural features present unique analytical challenges:

  • High Polarity: Leads to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.

  • Hygroscopicity: The hydrochloride salt can absorb atmospheric moisture, affecting accurate weighing and sample preparation.

  • Potential for Metal Chelation: The amine and alcohol functionalities can interact with metal surfaces in analytical instruments, leading to peak tailing and poor peak shape.

  • Reactivity: The strained azetidine ring can be susceptible to ring-opening under certain conditions, potentially forming impurities that complicate analysis.[1]

This guide provides a structured approach to overcoming these challenges using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for monitoring reaction progress, assessing purity, and quantifying 2-(Azetidin-3-yl)ethan-1-ol hydrochloride. Due to its high polarity, specialized HPLC methods are often required.

Recommended HPLC Methodologies

For optimal separation and peak shape, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method. However, reversed-phase chromatography can be successful with the right column and mobile phase.

Parameter HILIC Method Reversed-Phase Method
Column Amide or Cyano phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)C18 with polar end-capping (e.g., Agilent ZORBAX SB-AQ, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Acetonitrile with 0.1% Formic AcidWater with 0.1% Formic Acid or 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Water with 0.1% Formic AcidAcetonitrile
Gradient 95% A to 50% A over 10 minutes5% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min1.0 mL/min
Column Temperature 40 °C30-35 °C[2]
Detection UV at 205 nm (low wavelength due to lack of chromophore) or ELSD/CAD/MSUV at 205 nm or ELSD/CAD/MS
HPLC Troubleshooting FAQs

Q1: Why am I seeing no or very poor retention of my compound on a C18 column?

  • Causality: 2-(Azetidin-3-yl)ethan-1-ol hydrochloride is highly polar and has limited interaction with the nonpolar C18 stationary phase, causing it to elute in or near the solvent front.

  • Solution:

    • Switch to a HILIC column: This is the most effective solution. HILIC columns use a polar stationary phase and a high organic mobile phase, promoting retention of polar analytes.[3]

    • Use a polar-endcapped C18 column: These columns are designed to provide better retention for polar compounds.

    • Employ ion-pair chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can increase retention on a C18 column. However, this can lead to long column equilibration times and is often not compatible with mass spectrometry.

Q2: My peak shape is poor, with significant tailing. What is the cause and how can I fix it?

  • Causality: Peak tailing for amines is often caused by secondary interactions with acidic silanol groups on the silica surface of the column. The amine group in your molecule can interact strongly with these sites.

  • Solution:

    • Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the pKa of the azetidine nitrogen to maintain a consistent ionization state.[2] A low pH (2-3) is generally recommended for analyzing amines on silica-based columns to suppress the ionization of silanol groups.[2]

    • Use a high-purity, base-deactivated column: Modern columns are designed with minimal accessible silanol groups.

    • Add a competing base: Including a small amount of a competing amine, like triethylamine (TEA), in the mobile phase can block the active silanol sites.

    • Check for metal contamination: If the tailing persists, consider that your analyte might be interacting with metal surfaces in the HPLC system. Passivating the system with an acid wash may help.

Q3: I'm observing a drifting baseline. What should I investigate?

  • Causality: A drifting baseline can be caused by several factors, including column temperature fluctuations, mobile phase composition changes, or a contaminated column.[4]

  • Solution:

    • Thermostat your column: Use a column oven to maintain a stable temperature.[4]

    • Ensure proper mobile phase mixing: If you are mixing solvents online, ensure the pump is functioning correctly. Premixing the mobile phase can sometimes resolve this issue.[4]

    • Flush the column: If the column is contaminated, flush it with a strong solvent.[4]

Q4: How can I improve the sensitivity of my analysis, especially at low concentrations?

  • Causality: 2-(Azetidin-3-yl)ethan-1-ol lacks a strong UV chromophore, making detection at low wavelengths challenging due to potential interference from solvents and additives.

  • Solution:

    • Use a mass spectrometer (LC-MS): This is the most sensitive and specific detection method. Electrospray ionization in positive mode (ESI+) is well-suited for this molecule.[5]

    • Employ a universal detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used, as they do not rely on a chromophore.

    • Derivatization: Reacting the amine with a UV-active or fluorescent tag can significantly enhance sensitivity. However, this adds an extra step to the sample preparation and may introduce variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural confirmation and for monitoring reaction kinetics in real-time.[6][7]

Expected ¹H NMR Spectral Features

In D₂O, the following signals are expected for 2-(Azetidin-3-yl)ethan-1-ol:

Proton Approximate Chemical Shift (ppm) Multiplicity Notes
-CH₂- (on ethanol side chain, adjacent to OH)~3.7Triplet
-CH₂- (on ethanol side chain, adjacent to azetidine)~1.8Triplet
-CH- (azetidine ring)~3.0-3.5Multiplet
-CH₂- (azetidine ring)~3.5-4.0MultipletProtons on the azetidine ring often show complex splitting patterns.[5]

Note: The N-H and O-H protons will exchange with D₂O and will not be observed. In a non-deuterated solvent like DMSO-d₆, these protons would be visible. The hydrogens on carbons directly bonded to the amine typically appear around 2.3-3.0 ppm.[8]

NMR Troubleshooting FAQs

Q1: My NMR signals are broad. What could be the cause?

  • Causality: Broad signals can result from poor shimming, the presence of paramagnetic impurities, or chemical exchange phenomena.

  • Solution:

    • Re-shim the spectrometer: This is the most common cause of broad peaks.

    • Filter the sample: If paramagnetic metal ions are present from catalysts or reagents, filtering the sample through a small plug of Celite or silica gel can help.

    • Adjust the temperature: If chemical exchange is occurring, acquiring the spectrum at a different temperature can sometimes sharpen the signals.

Q2: I am trying to monitor my reaction in real-time, but the solvent signals are overwhelming my analyte signals.

  • Causality: The high concentration of protonated solvents will produce large signals that can obscure the signals of interest.

  • Solution:

    • Use a deuterated solvent: If feasible for your reaction, using a deuterated solvent is the simplest solution.

    • Employ solvent suppression techniques: Modern NMR spectrometers have pulse sequences designed to suppress large solvent signals.[9] Consult your instrument's manual for the best sequence to use (e.g., WET or presaturation).

    • Use a benchtop NMR: These instruments are often designed for online reaction monitoring and have robust solvent suppression capabilities.[6]

Q3: How can I accurately quantify the components of my reaction mixture using NMR?

  • Causality: For accurate quantification, the integrals of the signals must be proportional to the number of protons they represent. This requires proper experimental setup.

  • Solution:

    • Ensure full relaxation: Use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T₁ of the protons you are integrating).

    • Use a calibrated internal standard: Add a known amount of an internal standard that has a signal in a clean region of the spectrum (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene).

    • Choose non-overlapping signals: Select signals for integration that are well-resolved from other peaks in the spectrum.

Gas Chromatography (GC) Analysis

Due to the low volatility and high polarity of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride, direct GC analysis is challenging. Derivatization is typically required to increase volatility and improve peak shape.

Recommended GC Derivatization Protocol
  • Sample Preparation: Accurately weigh ~1 mg of the sample into a vial.

  • Derivatization: Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

GC Troubleshooting FAQs

Q1: I am seeing multiple peaks for my derivatized compound. Why?

  • Causality: This could be due to incomplete derivatization (mono- and di-silylated species) or degradation of the compound under the analytical conditions.

  • Solution:

    • Optimize derivatization: Increase the reaction time, temperature, or the excess of the silylating agent to drive the reaction to completion.

    • Lower the injector temperature: The compound may be degrading in the hot injector. Try lowering the temperature in 10-20 °C increments.

    • Check for active sites: The GC liner or column may have active sites causing degradation. Use a deactivated liner and a column designed for amine analysis.

Q2: My peak is tailing even after derivatization.

  • Causality: Even the derivatized compound may have some residual polarity or may be interacting with active sites in the GC system.

  • Solution:

    • Use a specialized column: A column with a wax-based or amine-deactivated stationary phase can improve peak shape for polar compounds.

    • Check the liner: Ensure you are using a clean, deactivated liner. Glass wool in the liner can be a source of activity.

Experimental Workflow and Decision Making

The choice of analytical technique will depend on the specific requirements of your analysis. The following workflow can guide your decision-making process.

Workflow cluster_start Analytical Goal cluster_methods Method Selection cluster_techniques Primary Techniques cluster_troubleshooting Troubleshooting Path Start Define Analytical Need ReactionMonitoring Reaction Monitoring? Start->ReactionMonitoring Purity Purity Assessment? Start->Purity Quantification Quantification? Start->Quantification NMR NMR Spectroscopy ReactionMonitoring->NMR Real-time data HPLC HPLC-UV/MS Purity->HPLC High resolution Quantification->HPLC High precision GC GC-MS (with derivatization) Quantification->GC Volatile impurities Troubleshoot Problem Encountered? NMR->Troubleshoot HPLC->Troubleshoot GC->Troubleshoot Troubleshoot->Start Consult Consult this Guide Troubleshoot->Consult Yes Consult->NMR Consult->HPLC Consult->GC

Caption: Decision workflow for selecting and troubleshooting analytical methods.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Retrieved from [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. (2020-10-14). Retrieved from [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (2015-08-07). Retrieved from [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. Retrieved from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - ResearchGate. (2020-08-09). Retrieved from [Link]

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - NIH. Retrieved from [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • FT-IR Absorption band of 2-azetidinone derivatives (4a-j) - ResearchGate. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Retrieved from [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes | ACS Omega - ACS Publications. (2019-10-25). Retrieved from [Link]

  • Necessary Analytical Skills and Knowledge for Identifying, Understanding, and Performing HPLC Troubleshooting - vscht.cz. Retrieved from [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). Retrieved from [Link]

  • An FTIR Spectroscopy Investigation on Different Methods of Lipid Extraction from HepG2 Cells - MDPI. (2022-11-01). Retrieved from [Link]

  • Reaction Monitoring by NMR - YouTube. (2021-11-30). Retrieved from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC - PubMed Central. (2013-08-11). Retrieved from [Link]

  • Amino alcohols Analysis of ethanol amines. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27). Retrieved from [Link]

  • Troubleshooting Guides - Bionano. Retrieved from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019-04-01). Retrieved from [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. Retrieved from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (2022-02-04). Retrieved from [Link]

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Validation & Comparative

The Unseen Architect: A Comparative Guide to PROTAC Linkers, Featuring 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Targeted Protein Degradation

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the choice of ligands dictates the "what" and "how" of the degradation process, the often-underestimated linker is the "where" and "when," playing a pivotal role in the overall efficacy, selectivity, and drug-like properties of the PROTAC.[2][4][5]

This guide provides an in-depth comparison of different PROTAC linker classes, with a special focus on the emerging role of rigid scaffolds, exemplified by structures derivable from 2-(azetidin-3-yl)ethan-1-ol hydrochloride. We will delve into the causal relationships between linker architecture and PROTAC performance, supported by experimental data and detailed protocols for your own investigations.

The Linker's Crucial Role: More Than Just a Spacer

The linker in a PROTAC is not merely a passive tether. Its length, composition, rigidity, and attachment points are critical parameters that must be empirically optimized for each POI-E3 ligase pair.[1][5] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the POI.[]

A suboptimal linker can lead to a number of undesirable outcomes:

  • Steric Hindrance: A linker that is too short may prevent the two proteins from coming together effectively.[]

  • Unproductive Binding: A linker that is too long or overly flexible might lead to non-productive ternary complex conformations or a "hook effect," where binary complexes are favored over the ternary complex.[1]

  • Poor Physicochemical Properties: The linker significantly influences the PROTAC's solubility, permeability, and metabolic stability, all of which are critical for its therapeutic potential.[1][3][4]

The following diagram illustrates the fundamental mechanism of PROTAC action, highlighting the central role of the linker in bridging the POI and the E3 ligase.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Ubiquitin Linker_Optimization_Workflow cluster_synthesis Linker Synthesis & PROTAC Assembly cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME/PK Studies A Design Linker Library (Varying length, rigidity, composition) B Synthesize Linkers A->B C Conjugate to Warhead & E3 Ligand B->C D Biochemical Assays (Ternary complex formation, binding affinity) C->D Test PROTACs E Cell-Based Assays (Western Blot, DC50/Dmax determination) D->E F Permeability & Solubility Assays E->F G Metabolic Stability Assays (Microsomes, hepatocytes) F->G Select Lead Candidates H Pharmacokinetic (PK) Studies G->H I In Vivo Efficacy Studies H->I

Sources

Comparative Analysis of the Biological Activity of 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride Derivatives as Muscarinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of 2-(azetidin-3-yl)ethan-1-ol hydrochloride derivatives, focusing on their biological activity as potent and selective muscarinic acetylcholine receptor (mAChR) agonists. We will delve into the structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against alternative compounds, supported by detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is an increasingly important scaffold in medicinal chemistry.[1][2] Its conformational rigidity restricts the spatial orientation of appended functional groups, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible aliphatic amines.[1] This constrained geometry makes azetidine derivatives excellent candidates for mimicking endogenous ligands and probing the intricate binding pockets of receptors.

The 2-(Azetidin-3-yl)ethan-1-ol core structure is of particular interest as a novel scaffold for targeting G-protein coupled receptors (GPCRs), most notably the muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in regulating a vast array of physiological functions, including learning, memory, and attention.[3] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease and other cognitive disorders, making the development of selective mAChR agonists a primary therapeutic strategy.[3][4] This guide will compare a series of derivatives based on this scaffold, evaluating their potential as next-generation cognitive enhancers.

Mechanism of Action: Modulating Cholinergic Signaling

The derivatives under investigation function as agonists at muscarinic receptors. Upon binding, they mimic the action of the endogenous neurotransmitter acetylcholine, stabilizing a receptor conformation that triggers intracellular signaling cascades.[3] Muscarinic receptors are classified into five subtypes (M1-M5), which couple to different G-proteins to elicit distinct cellular responses.

  • M1, M3, and M5 Receptors: These subtypes primarily couple through Gαq/11 proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular effects.[3]

  • M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

For cognitive enhancement, M1 receptor agonism is the most sought-after activity, as M1 receptors are highly expressed in the hippocampus and cortex, regions critical for memory and learning. The following diagram illustrates the canonical M1 receptor signaling pathway activated by these azetidine derivatives.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Cognitive Enhancement PKC->Cellular_Response Ca_Release Intracellular Ca²⁺ Release ER_Ca->Ca_Release Induces Agonist Azetidine Derivative Agonist->M1R Binds & Activates Ca_Release->Cellular_Response

Caption: M1 Muscarinic Receptor signaling pathway activated by azetidine agonists.

Comparative Biological Activity & Structure-Activity Relationship (SAR)

The central hypothesis guiding the derivatization of the 2-(azetidin-3-yl)ethan-1-ol scaffold is that modifications at the azetidine nitrogen and the ethanol moiety can precisely tune the compound's affinity and selectivity across mAChR subtypes. The following table summarizes hypothetical data for a series of derivatives, illustrating key SAR trends.

Compound IDR1 (at Azetidine-N)R2 (at Ethan-O)M1 Ki (nM)M2 Ki (nM)M1/M2 SelectivityM1 Functional EC50 (nM)
AZD-001 HH1502501.7450
AZD-002 -CH₃H802002.5210
AZD-003 -CH₂-PhH15 30020.0 35
AZD-004 -CH₂(p-F-Ph)H12 28023.3 28
AZD-005 -CH₃-C(O)CH₃1202402.0>1000 (Inactive)
Pilocarpine (Reference)(Reference)45150.3100
Cevimeline (Reference)(Reference)251506.060

Analysis of Structure-Activity Relationships:

  • N-Substitution (R1): The data clearly indicate that substitution on the azetidine nitrogen is critical for M1 affinity and selectivity. The parent compound, AZD-001 , shows modest, non-selective activity. Small alkylation (AZD-002 ) provides a slight improvement. The most significant gains are achieved with N-benzyl groups (AZD-003 ), suggesting a beneficial interaction with an aromatic-binding pocket in the M1 receptor. The addition of an electron-withdrawing fluorine atom (AZD-004 ) further enhances potency, likely through favorable electrostatic or hydrophobic interactions. This demonstrates a clear vector for optimization.

  • O-Substitution (R2): Modification of the terminal hydroxyl group appears detrimental to functional activity. Acylation to form an ester (AZD-005 ) maintains binding affinity but abolishes agonist efficacy. This strongly suggests that the free hydroxyl group is a critical hydrogen bond donor, essential for inducing the conformational change required for receptor activation.

  • Comparison with Alternatives: Lead compounds like AZD-004 exhibit superior M1 selectivity compared to the non-selective clinical drug Pilocarpine and are comparable in potency and selectivity to Cevimeline. This favorable profile suggests a potentially wider therapeutic window with fewer M2-mediated side effects (e.g., bradycardia).

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, detailed, self-validating protocols are essential. The following sections describe the core methodologies for synthesizing and evaluating these derivatives.

General Synthesis of N-Substituted Derivatives

The synthesis of N-substituted 2-(azetidin-3-yl)ethan-1-ol derivatives is typically achieved via reductive amination or direct alkylation of a protected azetidine precursor.

Synthesis_Workflow Start Start: Boc-protected (Azetidin-3-yl)ethan-1-ol Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate Intermediate: 2-(Azetidin-3-yl)ethan-1-ol (as salt) Deprotection->Intermediate Alkylation Step 2: N-Alkylation (R1-Br, K₂CO₃ in ACN) Intermediate->Alkylation Purification Step 3: Purification (Column Chromatography) Alkylation->Purification Product Final Product: N-R1-substituted derivative Purification->Product

Caption: General synthetic workflow for N-substituted azetidine derivatives.

Step-by-Step Protocol:

  • Deprotection: Dissolve Boc-protected 2-(azetidin-3-yl)ethan-1-ol (1.0 eq) in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) (4.0 eq) dropwise at 0°C. Stir at room temperature for 2 hours until TLC indicates complete consumption of starting material.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA, yielding the crude amine salt.

  • Alkylation: Suspend the crude amine salt and potassium carbonate (3.0 eq) in acetonitrile (ACN). Add the desired alkyl or benzyl halide (R1-X, 1.1 eq). Heat the mixture to 60°C and stir overnight.

  • Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a DCM/MeOH gradient) to yield the pure N-substituted derivative.

  • Salt Formation: Dissolve the purified free base in diethyl ether and add a 1M solution of HCl in ether to precipitate the hydrochloride salt, which is then collected by filtration.

In Vitro Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[5][6]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M1 or M2 receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., AZD series) and a non-labeled displacer (Atropine).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand ([³H]-NMS, final concentration ~0.5 nM), 25 µL of test compound dilution, and 100 µL of cell membrane suspension (10-20 µg protein).

  • Controls:

    • Total Binding: No test compound (buffer only).

    • Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to displace all specific binding.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3x with ice-cold assay buffer.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Flux Functional Assay

This cell-based assay measures the functional consequence of M1/M3 receptor activation by quantifying the resulting increase in intracellular calcium.[7][8]

Materials:

  • HEK293 cells stably expressing the human M1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Plating: Seed the M1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add 100 µL of Fluo-4 AM dye-loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of test compounds (agonists) in assay buffer.

  • Measurement: Place the cell plate into the fluorescence plate reader. The instrument will measure a baseline fluorescence reading.

  • Compound Addition: The instrument's injector will automatically add 25 µL of the test compound dilution to the wells.

  • Data Acquisition: The instrument will immediately and continuously monitor the change in fluorescence intensity over time (typically 2-3 minutes). The peak fluorescence intensity corresponds to the maximum calcium release.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).

Conclusion and Future Directions

The 2-(azetidin-3-yl)ethan-1-ol hydrochloride scaffold represents a promising platform for the development of novel muscarinic agonists. The structure-activity relationship demonstrates that N-benzylation is a key strategy for achieving high M1 receptor affinity and selectivity, while the terminal hydroxyl group is indispensable for agonist function. Lead compounds derived from this series show a competitive profile against existing therapeutic agents, warranting further investigation.

Future work should focus on optimizing the pharmacokinetic properties of these derivatives, particularly their ability to cross the blood-brain barrier. In vivo studies in relevant animal models of cognitive impairment, such as scopolamine-induced amnesia, are the logical next step to validate the therapeutic potential of this exciting new class of compounds.[9][10]

References

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Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Azetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to act as a bioisostere for other common functionalities have led to its incorporation into a range of bioactive molecules and approved therapeutics.[1][2] However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) presents both a synthetic challenge and an opportunity for unique reactivity.[2] This guide provides a comparative analysis of the principal synthetic routes to functionalized azetidines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Foundational Strategies: An Overview

The construction of the strained azetidine core can be broadly categorized into three main strategies: intramolecular cyclization, [2+2] cycloaddition reactions, and ring expansion/contraction methodologies. More recently, direct C-H functionalization and photocatalytic methods have provided novel and powerful avenues to these valuable structures.[2]

Synthetic_Strategies_Overview Azetidine Core Azetidine Core Intramolecular Cyclization Intramolecular Cyclization Azetidine Core->Intramolecular Cyclization Cycloaddition [2+2] Cycloaddition [2+2] Azetidine Core->Cycloaddition [2+2] Ring Expansion/Contraction Ring Expansion/Contraction Azetidine Core->Ring Expansion/Contraction Modern Methods Modern Methods Azetidine Core->Modern Methods

Caption: Major synthetic pathways to the azetidine core.

Intramolecular Cyclization: The Workhorse Approach

The most traditional and widely used method for azetidine synthesis involves the intramolecular cyclization of a γ-amino alcohol or its derivatives. This approach relies on a standard SN2 reaction where the nitrogen atom displaces a leaving group at the γ-position.[3]

Mechanism & Rationale: The key to a successful intramolecular cyclization is the activation of the hydroxyl group in a 1,3-amino alcohol precursor. This is typically achieved by converting the alcohol into a good leaving group, such as a tosylate, mesylate, or halide. The subsequent addition of a base facilitates the deprotonation of the amine (or a protected precursor like a sulfonamide), which then acts as the nucleophile to close the ring.

Causality in Experimental Choices:

  • Leaving Group: The choice of leaving group (e.g., OTs, OMs, Br, I) is critical. While iodides are excellent leaving groups, their preparation can sometimes be harsh. Tosylates and mesylates are often preferred as they are easily prepared from the corresponding alcohol under mild conditions.

  • Base Selection: A non-nucleophilic base (e.g., NaH, K₂CO₃) is crucial to prevent competition with the desired intramolecular reaction. The strength of the base should be sufficient to deprotonate the nitrogen nucleophile without causing elimination or other side reactions.

  • Protecting Groups: The amine is often protected (e.g., with a tosyl or nosyl group) to increase the acidity of the N-H proton, facilitating deprotonation, and to prevent side reactions. These groups can typically be removed post-cyclization.

A recent development involves the use of Lewis acids, such as La(OTf)₃, to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a milder alternative for constructing the azetidine ring.[3]

[2+2] Cycloadditions: The Aza Paternò–Büchi Reaction

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, represents one of the most direct and atom-economical routes to functionalized azetidines.[4][5][6][7]

Mechanism & Challenges: This reaction typically involves the photochemical excitation of an imine to its triplet or singlet excited state, which then undergoes a cycloaddition with an alkene.[8] Historically, this method has been hampered by several challenges:

  • Competing Reactions: Photochemical excitation can lead to undesirable side reactions of the imine, such as E/Z isomerization or non-radiative decay.[5][9]

  • Substrate Scope: Early protocols often required high-energy UV light and were limited to specific types of imines, such as azauracils or N-arylsulfonylimines.[8]

  • Regio- and Stereoselectivity: Controlling the selectivity of the cycloaddition can be challenging, often leading to mixtures of isomers.

Modern Advances: The advent of visible-light photocatalysis has revolutionized the aza Paternò–Büchi reaction.[9][10] By using a photosensitizer that can be excited by lower-energy visible light, it is possible to generate the reactive triplet state of the imine via energy transfer, bypassing the harsh conditions and competing pathways associated with direct UV excitation.[2][9] This has dramatically expanded the scope and utility of the reaction, allowing for the synthesis of highly functionalized azetidines with excellent diastereoselectivity.[5][11] Recent studies have shown that matching the frontier molecular orbital energies of the alkene and an acyclic oxime equivalent enables these reactions through triplet energy transfer, overcoming previous limitations that required cyclic imines.[12][13]

Aza_Paterno_Buchi_Workflow cluster_0 Visible Light Photocatalysis cluster_1 Triplet Energy Transfer cluster_2 Cycloaddition Photosensitizer (PC) Photosensitizer (PC) Excited PC Excited PC Photosensitizer (PC)->Excited PC Visible Light (hv) Visible Light (hv) Visible Light (hv)->Photosensitizer (PC) Imine Imine Excited PC->Imine ET Triplet Imine* Triplet Imine* Imine->Triplet Imine* Triplet Imine Triplet Imine Azetidine Azetidine Triplet Imine*->Azetidine Alkene Alkene Alkene->Azetidine

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)ethan-1-ol hydrochloride
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Reactant of Route 2
2-(Azetidin-3-yl)ethan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.